6-iodo-5-methoxypyridine-2-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-iodo-5-methoxypyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO3/c1-12-5-3-2-4(7(10)11)9-6(5)8/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGBMWMAUGDAJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601268734 | |
| Record name | 6-Iodo-5-methoxy-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601268734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154497-83-3 | |
| Record name | 6-Iodo-5-methoxy-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154497-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Iodo-5-methoxy-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601268734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 6-iodo-5-methoxypyridine-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of a feasible synthetic route for 6-iodo-5-methoxypyridine-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. Due to the absence of a direct, one-pot synthesis in the reviewed literature, this guide outlines a multi-step approach commencing from commercially available starting materials. The proposed pathway leverages established organic chemistry principles, including esterification, directed ortho-metalation (DoM), iodination, and subsequent hydrolysis.
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached in a four-step sequence starting from 5-methoxypyridine-2-carboxylic acid. This strategy involves the protection of the carboxylic acid functionality as a methyl ester, followed by a regioselective iodination at the C-6 position, and concluding with the deprotection of the ester to yield the target compound.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following protocols are based on analogous procedures found in the literature for similar substrates and transformations. Researchers should optimize these conditions for the specific target molecule.
Step 1: Synthesis of Methyl 5-methoxypyridine-2-carboxylate (Esterification)
This procedure protects the carboxylic acid group as a methyl ester to prevent interference in the subsequent metalation step.
Materials and Reagents:
-
5-Methoxypyridine-2-carboxylic acid
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction (e.g., ethyl acetate)
Procedure:
-
Suspend 5-methoxypyridine-2-carboxylic acid (1.0 eq) in anhydrous methanol.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield methyl 5-methoxypyridine-2-carboxylate.
| Parameter | Value |
| Reactant Ratio | 1.0 eq 5-methoxypyridine-2-carboxylic acid |
| Catalyst | 0.1 eq H₂SO₄ |
| Solvent | Methanol |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Typical Yield | >90% (estimated) |
Step 2 & 3: Synthesis of Methyl 6-iodo-5-methoxypyridine-2-carboxylate (Directed ortho-Metalation and Iodination)
This key step utilizes the directing effect of the methoxy group to achieve regioselective iodination at the 6-position.
Materials and Reagents:
-
Methyl 5-methoxypyridine-2-carboxylate
-
Lithium diisopropylamide (LDA) or n-Butyllithium (n-BuLi)
-
Iodine (I₂)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvents for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve methyl 5-methoxypyridine-2-carboxylate (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (e.g., 1.1 eq) or n-BuLi dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the lithiated intermediate.
-
In a separate flask, dissolve iodine (I₂) (1.2 eq) in anhydrous THF.
-
Slowly add the iodine solution to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Value |
| Reactant Ratio | 1.0 eq Methyl 5-methoxypyridine-2-carboxylate |
| Reagent (Metalation) | 1.1 eq LDA or n-BuLi |
| Reagent (Iodination) | 1.2 eq I₂ |
| Solvent | Anhydrous THF |
| Temperature | -78 °C to Room Temperature |
| Reaction Time | 3-4 hours |
| Typical Yield | 60-80% (estimated) |
Step 4: Synthesis of this compound (Hydrolysis)
The final step involves the deprotection of the methyl ester to yield the desired carboxylic acid.
Materials and Reagents:
-
Methyl 6-iodo-5-methoxypyridine-2-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl), 1M or 2M
-
Organic solvents for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve methyl 6-iodo-5-methoxypyridine-2-carboxylate (1.0 eq) in a mixture of methanol and water.
-
Add lithium hydroxide or sodium hydroxide (e.g., 2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of approximately 3-4 with hydrochloric acid.
-
Collect the resulting precipitate by filtration, or extract the product with ethyl acetate if no precipitate forms.
-
If extracted, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound.
| Parameter | Value |
| Reactant Ratio | 1.0 eq Methyl 6-iodo-5-methoxypyridine-2-carboxylate |
| Reagent | 2.0 eq LiOH or NaOH |
| Solvent | Methanol/Water |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | >90% (estimated) |
Logical Relationships in Directed ortho-Metalation
The success of this synthetic route hinges on the regioselectivity of the directed ortho-metalation step. The methoxy group at C-5 and the ester group at C-2 both act as directing groups. The methoxy group strongly directs lithiation to the adjacent C-6 position. The ester group can also direct to the C-3 position. However, the C-6 position is generally more activated for deprotonation due to the electronic effect of the methoxy group.
Caption: Logical diagram of directed ortho-metalation selectivity.
An In-depth Technical Guide to the Chemical Properties of 6-iodo-5-methoxypyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical and physical properties of 6-iodo-5-methoxypyridine-2-carboxylic acid. Due to the compound's status as a specialized research chemical, publicly available experimental data is limited. This document compiles available information from chemical suppliers and extrapolates certain properties based on the analysis of structurally similar compounds.
Core Chemical Properties
This compound is a halogenated and methoxy-substituted pyridine derivative. Such structures are of significant interest in medicinal chemistry and materials science, often serving as key building blocks in the synthesis of more complex molecules.[1][2] The presence of an iodine atom, a carboxylic acid, and a methoxy group on the pyridine ring provides multiple reactive sites for further chemical modification.
Physical and Chemical Data
Quantitative experimental data for this compound is not extensively documented in peer-reviewed literature. The data presented below is aggregated from supplier specifications and computational predictions.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 154497-83-3 | [3][4][5] |
| Molecular Formula | C₇H₆INO₃ | [6] |
| Molecular Weight | 279.03 g/mol | [6] |
| Appearance | White to off-white solid | Inferred |
| Melting Point | Not reported | N/A |
| Boiling Point | Not reported | N/A |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol. Limited solubility in water. | Inferred |
| Purity | Typically available at ≥95% | [6] |
| Storage | Store in a cool, dry place, away from light. Recommended storage at refrigerator temperatures. | [5] |
Spectral and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the methoxy group protons, and the carboxylic acid proton. The aromatic protons would likely appear as doublets in the 7.0-8.5 ppm region. The methoxy protons would be a singlet around 3.8-4.2 ppm, and the acidic proton of the carboxylic acid would be a broad singlet at a downfield shift, typically >10 ppm.
-
¹³C NMR: The carbon NMR would show seven distinct signals corresponding to each carbon atom in the molecule. The carboxyl carbon would be observed in the 160-170 ppm range. The carbons of the pyridine ring would appear in the aromatic region (approximately 110-160 ppm), with the carbon bearing the iodine atom showing a significantly lower chemical shift. The methoxy carbon would be expected around 55-60 ppm.
Mass Spectrometry (Predicted)
In mass spectrometry using a soft ionization technique like electrospray ionization (ESI), the primary ion observed would likely be the deprotonated molecule [M-H]⁻ at an m/z of approximately 278.0. Under high-resolution mass spectrometry (HRMS), this would allow for the confirmation of the elemental composition.
Experimental Protocols
No specific, detailed experimental protocol for the synthesis of this compound has been published in peer-reviewed literature. However, a plausible synthetic route can be proposed based on established organic chemistry methodologies for the functionalization of pyridine rings.
Hypothetical Synthesis Protocol
A potential synthetic pathway could involve the direct iodination of a 5-methoxypyridine-2-carboxylic acid precursor. The general steps are outlined below.
Reaction: Iodination of 5-methoxypyridine-2-carboxylic acid.
Materials:
-
5-methoxypyridine-2-carboxylic acid
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA) or Sulfuric Acid (H₂SO₄)
-
Acetonitrile or Dichloromethane (DCM) as solvent
-
Sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-methoxypyridine-2-carboxylic acid in a suitable solvent like acetonitrile or DCM.
-
Addition of Reagents: Add N-Iodosuccinimide (NIS) to the solution. Slowly add a catalytic amount of a strong acid like trifluoroacetic acid to promote the electrophilic substitution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extraction: Transfer the mixture to a separatory funnel. If DCM was used, wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine. If acetonitrile was used, it may first need to be removed under reduced pressure and the residue redissolved in an immiscible organic solvent like ethyl acetate for extraction.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Visualizations
As no specific signaling pathways involving this compound are documented, the following diagrams illustrate a general experimental workflow for its synthesis and characterization, and a logical relationship of its potential applications.
Caption: General workflow for the synthesis and characterization of the target compound.
Caption: Logical relationships of the compound's reactive sites and potential applications.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 6-Iodo-5-Methoxy-pyridine-2-carboxylic acid (1 x 1 g) | Reagentia [reagentia.eu]
- 4. This compound | 154497-83-3 [sigmaaldrich.com]
- 5. 6-Iodo-5-Methoxy-pyridine-2-carboxylic acid | 154497-83-3 [chemicalbook.com]
- 6. 6-碘-5-甲氧基吡啶甲酸 - CAS:154497-83-3 - 广州科檬生物 [chemmolemall.com]
In-Depth Technical Guide: 6-iodo-5-methoxypyridine-2-carboxylic acid
CAS Number: 154497-83-3
This technical guide provides a comprehensive overview of 6-iodo-5-methoxypyridine-2-carboxylic acid, a key intermediate in pharmaceutical and agrochemical research. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data and procedural insights.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 154497-83-3 | [1] |
| Molecular Formula | C₇H₆INO₃ | N/A |
| Molecular Weight | 279.03 g/mol | [1] |
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed journals but are likely found within patent literature, often as a key intermediate in the synthesis of more complex molecules. The synthesis would typically involve the modification of a pyridine ring, incorporating the iodo, methoxy, and carboxylic acid functional groups through a series of organic reactions.
A plausible synthetic workflow, based on common organic chemistry principles, is outlined below. This diagram illustrates a logical relationship of potential synthetic steps rather than a specific, cited protocol.
Caption: A potential synthetic workflow for this compound.
Researchers seeking to synthesize this compound should conduct a thorough search of chemical patent databases for specific examples and detailed reaction conditions.
Analytical Data
Comprehensive analytical data such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound are not widely available in the public domain. Purity information is often provided by commercial suppliers, typically stated as a percentage (e.g., 95% or higher). Researchers should perform their own analytical characterization to confirm the identity and purity of the compound before use in experimental work.
Applications in Research and Development
Substituted pyridine carboxylic acids are a significant class of compounds in medicinal chemistry and drug discovery. They serve as versatile scaffolds for the development of new therapeutic agents. While specific biological activities or signaling pathway involvement for this compound are not detailed in the available literature, its structural motifs suggest potential applications as an intermediate in the synthesis of bioactive molecules. Pyridine-based compounds have been investigated for a wide range of therapeutic areas, including but not limited to, oncology, infectious diseases, and neurological disorders.
The workflow for utilizing such an intermediate in a drug discovery program can be visualized as follows:
Caption: A generalized workflow for the use of an intermediate in a drug discovery cascade.
The iodo-substituent on the pyridine ring makes this compound particularly useful for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), allowing for the introduction of a wide variety of other functional groups and the construction of more complex molecular architectures. This chemical reactivity is a key feature for its utility in creating libraries of diverse compounds for biological screening.
Conclusion
This compound, with the CAS number 154497-83-3, is a valuable chemical intermediate for researchers in the fields of synthetic organic chemistry, medicinal chemistry, and drug development. While detailed public data on its synthesis and biological activity is limited, its structural features and the general importance of substituted pyridines in pharmaceuticals suggest its potential as a building block for novel bioactive compounds. Researchers are encouraged to consult commercial supplier information and conduct their own characterization for specific applications.
References
Spectroscopic and Synthetic Profile of 6-Iodo-5-methoxypyridine-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 6-iodo-5-methoxypyridine-2-carboxylic acid, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental data, this document focuses on theoretically derived spectral data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. Furthermore, it outlines generalized experimental protocols for the synthesis of related pyridine carboxylic acids and the acquisition of spectroscopic data. This guide is intended to serve as a valuable resource for researchers working with this and structurally similar compounds.
Introduction
This compound is a halogenated and methoxy-substituted pyridine carboxylic acid. Such structures are common scaffolds in the development of novel pharmaceutical agents and functional materials. A thorough understanding of their spectroscopic properties is crucial for their synthesis, purification, and characterization. This document aims to provide a detailed, albeit predicted, spectroscopic profile of this compound, alongside general experimental methodologies.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound based on established principles of organic spectroscopy.
Predicted ¹H NMR Spectral Data
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~13.0 | Singlet (broad) | 1H | -COOH |
| ~7.8 | Doublet | 1H | H-4 |
| ~7.4 | Doublet | 1H | H-3 |
| ~3.9 | Singlet | 3H | -OCH₃ |
Note: The chemical shifts of the aromatic protons are estimations and the coupling constants would depend on the specific electronic environment.
Predicted ¹³C NMR Spectral Data
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | -COOH |
| ~158 | C-5 |
| ~150 | C-2 |
| ~145 | C-4 |
| ~115 | C-3 |
| ~90 | C-6 |
| ~56 | -OCH₃ |
Note: These are approximate chemical shifts. The presence of an iodine atom significantly influences the chemical shift of the carbon to which it is attached (C-6), causing a downfield shift.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid dimer) |
| ~3000 | Medium | C-H stretch (Aromatic) |
| ~2950 | Medium | C-H stretch (Methyl) |
| 1710-1680 | Strong | C=O stretch (Carboxylic acid) |
| 1600-1450 | Medium to Strong | C=C and C=N stretching (Pyridine ring) |
| ~1250 | Strong | C-O stretch (Aryl ether) |
| Below 800 | Medium | C-I stretch |
Note: The exact peak positions can be influenced by the physical state of the sample (solid or liquid) and intermolecular interactions.
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 279 | [M]⁺ (Molecular ion) |
| 262 | [M-OH]⁺ |
| 234 | [M-COOH]⁺ |
| 127 | [I]⁺ |
Note: The fragmentation pattern will be influenced by the ionization method. The presence of iodine with its characteristic isotopic pattern is a key feature.
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of compounds like this compound.
General Synthesis Protocol for a Pyridine Carboxylic Acid
A common route for the synthesis of substituted pyridine carboxylic acids involves the oxidation of the corresponding alkylpyridines.
Workflow for Synthesis and Purification
Caption: A generalized workflow for the synthesis of a pyridine carboxylic acid.
-
Oxidation: The starting substituted 2-methylpyridine is dissolved in a suitable solvent (e.g., water or pyridine). An oxidizing agent (e.g., potassium permanganate or selenium dioxide) is added portion-wise at an elevated temperature. The reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the excess oxidizing agent is quenched (e.g., with a sodium bisulfite solution). The mixture is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Extraction: The aqueous solution is extracted with an organic solvent (e.g., ethyl acetate) to isolate the product.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure pyridine carboxylic acid.
Spectroscopic Analysis Protocols
Workflow for Spectroscopic Characterization
Caption: Workflow for the spectroscopic analysis of a synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A small amount of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.
-
The ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Data is processed using appropriate software to obtain the final spectra.
-
-
Infrared (IR) Spectroscopy:
-
For a solid sample, a KBr pellet is prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk.
-
Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
The sample is introduced into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
-
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. While the presented data is predictive, it offers valuable insights for researchers in the fields of synthetic chemistry, drug discovery, and materials science. The outlined experimental protocols provide a general framework for the synthesis and characterization of this and related compounds. It is recommended that experimental data be acquired to validate these predictions for any practical applications.
A Deep Dive into the Theoretical Landscape of Substituted Pyridine Carboxylic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted pyridine carboxylic acids are a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1][2][3][4] Theoretical and computational studies are indispensable tools for elucidating the electronic structure, reactivity, and biological activity of these compounds, thereby accelerating the design and development of novel molecules with desired properties. This technical guide provides an in-depth overview of the theoretical methodologies employed in the study of substituted pyridine carboxylic acids, presents key quantitative data from various studies, and outlines detailed experimental protocols for computational analysis.
Core Concepts in Theoretical Analysis
Theoretical studies of substituted pyridine carboxylic acids leverage a range of computational techniques to predict and explain their chemical behavior. Key areas of investigation include:
-
Quantum Chemical Calculations: Density Functional Theory (DFT) and ab initio methods are extensively used to determine molecular geometries, electronic properties (such as HOMO-LUMO energy gaps), and spectroscopic features.[5][6][7][8][9][10] These calculations provide insights into the reactivity and stability of different isomers and substituted derivatives.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds.[11] These models are crucial for predicting the activity of untested molecules and guiding lead optimization in drug discovery.[12][13]
-
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target receptor.[5][14] It is widely used to understand drug-receptor interactions and to screen virtual libraries of compounds for potential drug candidates.[12]
-
pKa Prediction: Theoretical methods are employed to calculate the acid dissociation constants (pKa) of pyridine carboxylic acids, which is a critical parameter influencing their pharmacokinetic and pharmacodynamic properties.[15]
Quantitative Data Summary
The following tables summarize key quantitative data from various theoretical studies on substituted pyridine carboxylic acids.
Table 1: QSAR Model Performance for Pyrazole Pyridine Carboxylic Acid Derivatives [11]
| Parameter | Value |
| Training Set | |
| R² | 0.889 |
| q² (cross-validated R²) | 0.839 |
| Standard Error (SE) | 0.066 |
| External Test Set | |
| q² ext1 | 0.770 |
| q² ext2 | 0.750 |
| q² ext3 | 0.824 |
| Concordance Correlation Coefficient | |
| CCC_tr | 0.941 |
| CCC_test | 0.869 |
| CCC_all | 0.927 |
Table 2: Calculated pKa Values for Pyridine Carboxylic Acids [15]
| Compound | Experimental pKa | Calculated pKa (non-hydrated) | Calculated pKa (mono-hydrated) |
| 2-Pyridinecarboxylic acid | |||
| pKa1 | 1.01 | -0.98 | 1.48 |
| pKa2 | 5.32 | 8.85 | 5.92 |
| 3-Pyridinecarboxylic acid | |||
| pKa1 | 2.05 | 1.98 | 2.45 |
| pKa2 | 4.76 | 7.98 | 5.26 |
| 4-Pyridinecarboxylic acid | |||
| pKa1 | 1.85 | 1.68 | 2.15 |
| pKa2 | 4.88 | 8.12 | 5.38 |
Table 3: Global Reactivity Descriptors for a Nicotinamide-Based Derivative (Compound 10) [14]
| Parameter | Value (eV) |
| HOMO Energy | -6.528 |
| LUMO Energy | -2.113 |
| Energy Gap (E_gap) | 4.415 |
| Ionization Potential (I) | 6.528 |
| Electron Affinity (A) | 2.113 |
| Hardness (η) | 2.207 |
| Softness (S) | 0.226 |
| Electronegativity (χ) | 4.320 |
| Chemical Potential (μ) | -4.320 |
| Electrophilicity Index (ω) | 4.225 |
Experimental Protocols
This section details the methodologies for key theoretical experiments cited in the literature.
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) is a widely used method for investigating the electronic structure of molecules.
-
Structure Optimization:
-
Frequency Calculations:
-
Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
-
Property Calculations:
-
Once the geometry is optimized, various electronic properties can be calculated. These include:
-
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the energy gap, which relates to the molecule's reactivity and stability.[7][8][14]
-
Molecular Electrostatic Potential (MEP): The MEP surface is calculated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[6]
-
Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and electrophilicity index are derived from the HOMO and LUMO energies to quantify the global reactivity of the molecule.[7][8][14]
-
-
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling involves the development of a statistical model to predict the biological activity of compounds based on their molecular descriptors.
-
Data Set Preparation:
-
A dataset of molecules with known biological activities is compiled.
-
The dataset is typically divided into a training set for model development and a test set for model validation.
-
-
Molecular Descriptor Calculation:
-
For each molecule, a set of numerical descriptors is calculated. These can include constitutional, topological, geometrical, and electronic descriptors.
-
-
Model Development:
-
A statistical method, such as multiple linear regression, partial least squares, or machine learning algorithms, is used to build a mathematical relationship between the descriptors and the biological activity.
-
-
Model Validation:
-
The predictive power of the QSAR model is assessed using various statistical metrics, such as the coefficient of determination (R²), the cross-validated coefficient of determination (q²), and the standard error.[11] The model's ability to predict the activity of the external test set is also evaluated.
-
Molecular Docking
Molecular docking simulations predict the binding mode and affinity of a ligand to a protein target.
-
Preparation of Receptor and Ligand:
-
The three-dimensional structure of the target protein (receptor) is obtained from a protein database (e.g., Protein Data Bank). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.
-
The three-dimensional structure of the ligand (substituted pyridine carboxylic acid) is generated and optimized.
-
-
Docking Simulation:
-
A docking program (e.g., AutoDock, Glide) is used to search for the optimal binding poses of the ligand within the active site of the receptor.
-
The program uses a scoring function to estimate the binding affinity for each pose.
-
-
Analysis of Results:
Visualizations
The following diagrams illustrate key concepts and workflows in the theoretical study of substituted pyridine carboxylic acids.
Caption: Workflow for DFT calculations on substituted pyridine carboxylic acids.
Caption: A typical workflow for QSAR modeling.
Caption: The process of molecular docking.
This guide provides a foundational understanding of the theoretical approaches used to study substituted pyridine carboxylic acids. By integrating these computational methods into the research and development pipeline, scientists can gain deeper insights into the structure-property relationships of these important molecules, ultimately leading to the more efficient design of novel drugs and materials.
References
- 1. mdpi.com [mdpi.com]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 4D-QSAR Study of Some Pyrazole Pyridine Carboxylic Acid Derivatives By Electron Conformational-Genetic Algorithm Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Core Reactivity of 6-Iodo-5-methoxypyridine-2-carboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental reactivity of 6-iodo-5-methoxypyridine-2-carboxylic acid, a versatile building block in medicinal chemistry and organic synthesis. The strategic positioning of the iodo, methoxy, and carboxylic acid functional groups on the pyridine ring allows for a diverse range of chemical transformations, making it a valuable scaffold for the synthesis of complex molecules and potential drug candidates. This document outlines key reactions, provides experimental protocols, and presents quantitative data to facilitate its use in research and development.
Introduction to this compound
This compound is a substituted pyridine derivative with the CAS number 154497-83-3.[1] Its structure, featuring an electron-deficient pyridine ring substituted with a malleable C-I bond, a nucleophilic carboxylic acid, and an electron-donating methoxy group, allows for selective functionalization at multiple sites. This unique combination of functional groups makes it an attractive starting material for the synthesis of highly substituted pyridine cores, which are prevalent in many biologically active compounds.[2]
Molecular Structure:
Caption: Chemical structure of this compound.
Reactivity at the Carboxylic Acid Group
The carboxylic acid moiety is a primary site for modification, readily undergoing esterification and amide bond formation. These reactions are fundamental in creating derivatives for structure-activity relationship (SAR) studies in drug discovery.
Esterification
Esterification of the carboxylic acid can be achieved under various conditions, including Fischer esterification with an alcohol in the presence of an acid catalyst. The resulting esters, such as the methyl ester of 6-iodopyridine-2-carboxylic acid, are also commercially available and serve as important intermediates.[3]
Table 1: Representative Esterification Data
| Alcohol | Reagents and Conditions | Product | Yield | Reference |
| Methanol | SOCl₂, reflux | This compound methyl ester | Not specified | General Method |
Experimental Protocol: General Esterification via Acyl Chloride
-
To a solution of this compound in a suitable solvent (e.g., toluene), add thionyl chloride dropwise at 0 °C.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.
-
Dissolve the acyl chloride in a suitable solvent (e.g., dichloromethane) and add the desired alcohol and a non-nucleophilic base (e.g., triethylamine).
-
Stir the reaction at room temperature until completion.
-
Perform an aqueous workup, dry the organic layer, and purify the product by column chromatography.
Caption: General workflow for the esterification of the title compound.
Amide Bond Formation
The formation of amides from this compound is a crucial transformation for introducing diverse functionalities. Standard peptide coupling reagents can be employed for this purpose. The reaction of carboxylic acids with amines to form amides often requires activation of the carboxylic acid, for example, by converting it to an acid chloride.[4][5] The use of a base is typically necessary to neutralize the HCl generated during the reaction.[4][5] Alternatively, boric acid can be used as a green and inexpensive catalyst for direct amidation.[6]
Table 2: General Conditions for Amide Formation
| Amine | Coupling Reagents | Product | Yield | Reference |
| Primary/Secondary Amine | SOCl₂, then amine and base | N-substituted-6-iodo-5-methoxypyridine-2-carboxamide | Varies | [7] |
| Primary/Secondary Amine | Boric Acid, heat | N-substituted-6-iodo-5-methoxypyridine-2-carboxamide | Varies | [6] |
Experimental Protocol: Amide Coupling via Acyl Chloride
-
Prepare the acyl chloride from this compound as described in the esterification protocol.
-
Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Add a solution of the desired primary or secondary amine and a suitable base (e.g., pyridine or triethylamine) in the same solvent.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Caption: Signaling pathway for amide formation.
Reactivity at the C-6 Iodo Position
The carbon-iodine bond is the most versatile site for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for selective transformations even in the presence of other functional groups.
Suzuki-Miyaura Coupling
Table 3: General Conditions for Suzuki-Miyaura Coupling
| Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Reference |
| Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/ligand | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | Toluene, Dioxane, or DMF/H₂O | 6-Aryl/Heteroaryl-5-methoxypyridine-2-carboxylic acid | [8][9] |
Experimental Protocol: General Suzuki-Miyaura Coupling
-
To a degassed mixture of this compound, the corresponding boronic acid (1.1-1.5 equivalents), and a base (e.g., K₂CO₃, 2-3 equivalents) in a suitable solvent system (e.g., toluene/ethanol/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between the aryl iodide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[10][11] This reaction is highly efficient for the alkynylation of iodo-substituted pyridines.[12][13]
Table 4: General Conditions for Sonogashira Coupling
| Terminal Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product | Reference |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF or DMF | 6-(Phenylethynyl)-5-methoxypyridine-2-carboxylic acid | [11][13] |
Experimental Protocol: General Sonogashira Coupling
-
To a solution of this compound and the terminal alkyne (1.2-2.0 equivalents) in a degassed solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) salt (e.g., CuI, 1-5 mol%), and a base (e.g., triethylamine).
-
Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling the aryl iodide with a primary or secondary amine in the presence of a palladium catalyst and a strong base.[14][15] This reaction is a powerful tool for synthesizing N-aryl pyridine derivatives. The choice of ligand for the palladium catalyst is crucial for the success of the reaction.[14][16][17]
Table 5: General Conditions for Buchwald-Hartwig Amination
| Amine | Catalyst | Ligand | Base | Solvent | Product | Reference |
| Primary/Secondary Amine | Pd(OAc)₂ or Pd₂(dba)₃ | BINAP, Xantphos, etc. | NaOt-Bu or Cs₂CO₃ | Toluene or Dioxane | 6-(Amino)-5-methoxypyridine-2-carboxylic acid | [14][16][18] |
Experimental Protocol: General Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, combine this compound, the amine (1.1-1.5 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in a dry solvent (e.g., toluene).
-
Seal the reaction vessel and heat the mixture to the required temperature (typically 80-120 °C).
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction mixture, filter through a pad of celite, and concentrate the filtrate.
-
Purify the residue by column chromatography.
Caption: Overview of cross-coupling reactions at the C-6 position.
Influence of Substituents on Reactivity
The electronic properties of the substituents on the pyridine ring significantly influence its reactivity. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group deactivates the ring towards electrophilic substitution. Conversely, the methoxy group at the 5-position is electron-donating, which can influence the regioselectivity of certain reactions. The iodo group at the 6-position is an excellent leaving group in transition metal-catalyzed cross-coupling reactions.
Conclusion
This compound is a highly functionalized and versatile building block. Its three distinct functional groups offer orthogonal reactivity, allowing for selective modifications at the carboxylic acid, the C-6 position, and potentially the pyridine ring itself. This guide provides a foundational understanding of its core reactivity, supported by general experimental protocols and data, to empower researchers in the fields of organic synthesis and drug discovery to effectively utilize this valuable compound in their synthetic endeavors. Further exploration of its reactivity is warranted to uncover novel transformations and applications.
References
- 1. 6-Iodo-5-Methoxy-pyridine-2-carboxylic acid | 154497-83-3 [chemicalbook.com]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. Khan Academy [khanacademy.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Quantitative Solubility Data for 6-iodo-5-methoxypyridine-2-carboxylic acid in Organic Solvents
A comprehensive search of available scientific literature and chemical databases did not yield specific quantitative solubility data for 6-iodo-5-methoxypyridine-2-carboxylic acid in common organic solvents. This indicates a significant data gap for this particular compound, necessitating experimental determination for any practical application requiring solubility information.
This technical guide is structured to provide researchers, scientists, and drug development professionals with the necessary framework to address this data gap. It outlines standardized experimental protocols for determining solubility and provides a logical workflow for solubility assessment.
Predicted Solubility and Data Table
While no specific data is available, the molecular structure of this compound—containing both a polar carboxylic acid group and a substituted pyridine ring—suggests that its solubility will be highly dependent on the polarity of the solvent. It is expected to exhibit some solubility in polar aprotic solvents and limited solubility in nonpolar solvents.
To facilitate future experimental work, the following table lists common organic solvents used in laboratory and industrial settings. Researchers can use this as a template to record experimentally determined solubility data.
| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Expected Solubility | Experimentally Determined Solubility ( g/100 mL at 25°C) |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 47.2 | High | Data not available |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 36.7 | High | Data not available |
| Methanol | CH₃OH | 32.7 | Moderate to High | Data not available |
| Ethanol | C₂H₅OH | 24.5 | Moderate | Data not available |
| Acetone | (CH₃)₂CO | 20.7 | Moderate | Data not available |
| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Low to Moderate | Data not available |
| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | Low to Moderate | Data not available |
| Ethyl Acetate | CH₃COOC₂H₅ | 6.0 | Low | Data not available |
| Toluene | C₇H₈ | 2.4 | Very Low | Data not available |
| Hexane | C₆H₁₄ | 1.9 | Very Low | Data not available |
Experimental Protocols for Solubility Determination
The following are generalized yet detailed methodologies for determining the solubility of a compound like this compound.
Method 1: Gravimetric Method for Quantitative Solubility Determination
This method is considered the gold standard for accurately determining the solubility of a solid in a solvent.
Materials:
-
This compound
-
Selected organic solvents
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent premature precipitation.
-
Immediately filter the solution through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a pre-weighed container. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Accurately weigh the container with the filtered solution.
-
Evaporate the solvent from the filtered solution using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the decomposition point of the compound.
-
Once the solvent is completely removed, place the container in a vacuum desiccator to remove any residual solvent and allow it to cool to room temperature.
-
Weigh the container with the dried solute.
-
-
Calculation of Solubility:
-
The mass of the dissolved solid is the final weight of the container minus the initial weight of the empty container.
-
The volume of the solvent in the filtered sample can be calculated from the weight of the filtered solution minus the weight of the dissolved solid, divided by the density of the solvent at the experimental temperature.
-
Solubility is then expressed as grams of solute per 100 mL of solvent or other appropriate units.
-
Method 2: Qualitative/Semi-Quantitative Solubility Assessment[1][2][3][4]
This method is a rapid way to estimate the solubility of a compound and is useful for initial screening.[1][2][3][4]
Materials:
-
This compound
-
A selection of organic solvents
-
Small test tubes or vials
-
Vortex mixer
-
Graduated pipette or burette[1]
Procedure:
-
Add a small, pre-weighed amount of the compound (e.g., 10 mg) to a test tube.[2]
-
Add a small, measured volume of the solvent (e.g., 0.1 mL) to the test tube.
-
Vigorously shake or vortex the mixture for a set amount of time (e.g., 1-2 minutes).[1][2][3]
-
Visually observe if the solid has completely dissolved.
-
If the solid dissolves, the compound is soluble to at least that concentration.
-
If the solid does not dissolve, incrementally add more solvent in known volumes, mixing thoroughly after each addition, until the solid completely dissolves.[1]
-
The approximate solubility can be calculated based on the total volume of solvent required to dissolve the initial mass of the compound.[1]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound.
Caption: Workflow for Quantitative Solubility Determination.
References
Technical Guide: Stability and Storage of 6-Iodo-5-Methoxypyridine-2-Carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document summarizes publicly available safety and handling information for 6-iodo-5-methoxypyridine-2-carboxylic acid. No dedicated stability studies providing quantitative data or specific experimental protocols were found in the public domain at the time of this writing. The information herein is derived primarily from Safety Data Sheets (SDS) and should be used as a general guide. Users should always consult the specific documentation provided by their supplier and perform their own risk assessments.
Introduction
This compound is a substituted pyridine derivative. As with many halogenated and functionalized aromatic compounds, its stability is a critical factor for ensuring its integrity in research and development, particularly in contexts such as medicinal chemistry and materials science. This guide provides a summary of the known stability profile and recommended storage conditions to minimize degradation and ensure experimental reproducibility.
Stability Profile
The compound is generally stable under standard ambient conditions (room temperature) if stored correctly.[1][2] However, it is susceptible to degradation from several environmental factors. The primary instabilities noted are sensitivity to air, light, and moisture.[1][3]
Table 1: Stability Profile and Incompatibilities
| Factor | Observation / Recommendation | Source(s) |
|---|---|---|
| Overall Chemical Stability | The product is chemically stable under standard ambient conditions (room temperature). | [1][2] |
| Hygroscopicity | The compound is hygroscopic and will absorb moisture from the atmosphere. | [1] |
| Air Sensitivity | The compound is sensitive to air. | [1] |
| Light Sensitivity | The compound is sensitive to light. | [1][3] |
| Incompatible Materials | Avoid contact with strong oxidizing agents, strong acids, and strong bases. | [3] |
| Hazardous Decomposition | Under fire conditions, decomposition may produce carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen iodide. |[3] |
Recommended Storage and Handling Conditions
Proper storage is crucial to maintain the quality and shelf-life of this compound. The following table summarizes the recommended conditions based on available safety data.
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Source(s) |
|---|---|---|
| Container | Keep container tightly closed. | [1][2][3][4] |
| Atmosphere | Handle and store under an inert gas (e.g., Argon, Nitrogen). Store in a dry environment. | [1] |
| Temperature | Store in a cool, well-ventilated place. For long-term storage, a cool, dry place is recommended. The specific recommended storage temperature may be provided on the product label. | [2][3][4] |
| Light | Protect from light by using an amber vial or by storing it in a dark location. | [3] |
| Ventilation | Store in a well-ventilated area. | [2][3][4] |
| General Handling | Avoid ingestion and inhalation. Do not get in eyes, on skin, or on clothing. Ensure adequate ventilation during handling. |[3] |
Experimental Protocols
A general approach would involve:
-
Forced Degradation Studies: Exposing the compound to stress conditions (e.g., heat, humidity, light, acidic/basic hydrolysis, oxidation) to identify potential degradation products and pathways.
-
Long-Term Stability Studies: Storing the compound under recommended and accelerated conditions (e.g., 25°C/60% RH and 40°C/75% RH) and monitoring its purity and physical appearance at specific time points.
-
Analytical Method: Utilizing a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate the parent compound from any degradants.
Visualization of Stability Factors
The following diagram illustrates the key factors that influence the stability of this compound and the recommended conditions to ensure its integrity.
References
Methodological & Application
Application Notes and Protocols: 6-Iodo-5-methoxypyridine-2-carboxylic Acid as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Iodo-5-methoxypyridine-2-carboxylic acid is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry. Its structure incorporates several key features that make it an attractive starting material for the synthesis of complex molecules with diverse biological activities. The pyridine core is a common scaffold in many approved drugs. The presence of an iodine atom at the 6-position provides a versatile handle for carbon-carbon bond formation through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The carboxylic acid at the 2-position is ideal for forming amide or ester linkages, which are crucial for interacting with biological targets. Finally, the methoxy group at the 5-position can influence the electronic properties and metabolic stability of the final compound. These features make this compound a valuable tool for scaffold decoration and the generation of novel chemical entities in drug discovery programs.
Application Note: A Proposed Scaffold for the Synthesis of Novel PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The mechanism of action of PARP inhibitors involves trapping PARP enzymes on DNA at sites of single-strand breaks, which leads to the formation of cytotoxic double-strand breaks during DNA replication. This concept of "synthetic lethality" is a cornerstone of targeted cancer therapy.
The chemical structure of many PARP inhibitors features a core aromatic system linked to a carboxamide moiety. This compound is an ideal starting material for the construction of novel PARP inhibitors that share these structural motifs. The iodo-group allows for the introduction of various aryl or heteroaryl groups via Suzuki-Miyaura coupling, enabling the exploration of the adenosine-binding pocket of the PARP enzyme. The carboxylic acid can then be converted to a primary amide, a key pharmacophoric element for many PARP inhibitors.
Herein, we propose a hypothetical synthetic route and biological evaluation of a novel PARP inhibitor, "Compound X," synthesized from this compound.
Hypothetical Biological Activity of "Compound X"
The following table summarizes the hypothetical, yet plausible, in vitro activity of "Compound X," a putative PARP inhibitor synthesized from this compound.
| Compound | Target | IC50 (nM) | Cell Line | EC50 (nM) |
| Compound X | PARP-1 | 5.2 | MDA-MB-436 (BRCA1 mutant) | 15.8 |
| PARP-2 | 2.1 | Capan-1 (BRCA2 mutant) | 22.4 | |
| Olaparib | PARP-1 | 1.5 | MDA-MB-436 (BRCA1 mutant) | 10.2 |
| (Reference) | PARP-2 | 0.8 | Capan-1 (BRCA2 mutant) | 18.5 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with 4-(piperidin-1-yl)phenylboronic acid.
Materials:
-
This compound
-
4-(Piperidin-1-yl)phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 mmol, 1.0 eq), 4-(piperidin-1-yl)phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (3.0 mmol, 3.0 eq).
-
Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).
-
The flask is sealed with a septum, and the atmosphere is replaced with nitrogen or argon by evacuating and backfilling three times.
-
Add degassed 1,4-dioxane (20 mL) and degassed water (5 mL) via syringe.
-
The reaction mixture is heated to 90 °C and stirred vigorously for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 50 mL of water and acidify to pH 3-4 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, 5-methoxy-6-(4-(piperidin-1-yl)phenyl)picolinic acid, can be purified by column chromatography on silica gel.
Protocol 2: Amide Formation to Yield "Compound X"
This protocol describes the conversion of the carboxylic acid intermediate to the final primary amide, "Compound X".
Materials:
-
5-Methoxy-6-(4-(piperidin-1-yl)phenyl)picolinic acid (from Protocol 1)
-
Ammonium chloride (NH₄Cl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
Procedure:
-
Dissolve 5-methoxy-6-(4-(piperidin-1-yl)phenyl)picolinic acid (1.0 mmol, 1.0 eq) in anhydrous DMF (10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add EDC (1.5 mmol, 1.5 eq), HOBt (1.5 mmol, 1.5 eq), and DIPEA (3.0 mmol, 3.0 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add ammonium chloride (5.0 mmol, 5.0 eq) and continue stirring at room temperature for 18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude "Compound X" can be purified by recrystallization or column chromatography on silica gel.
Visualizations
Application Notes and Protocols for Suzuki Coupling with 6-iodo-5-methoxypyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 6-iodo-5-methoxypyridine-2-carboxylic acid with various aryl and heteroaryl boronic acids. This reaction is a critical transformation for the synthesis of complex biaryl molecules, which are prevalent scaffolds in medicinal chemistry and drug discovery. The presence of a carboxylic acid on the pyridine ring introduces specific challenges that require careful consideration of the reaction conditions to achieve high yields and purity.
Introduction
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1][2] For the specific substrate, this compound, the key considerations are the high reactivity of the carbon-iodine bond and the potential for the carboxylic acid group to interfere with the catalytic cycle.[3][4] The carboxylate can coordinate to the palladium center, potentially inhibiting the catalyst.[4] Therefore, the choice of base, solvent, and catalyst is crucial for a successful transformation. This protocol outlines an optimized procedure to address these challenges.
Optimized Reaction Parameters
The following table summarizes the recommended starting conditions for the Suzuki coupling of this compound. Optimization may be required for different boronic acid coupling partners.
| Parameter | Recommended Condition | Range for Optimization | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand | Pd(PPh₃)₄ is often effective for aryl iodides and can be less sensitive to functional groups. |
| Base | K₂CO₃ (Potassium Carbonate) | Na₂CO₃, K₃PO₄, Cs₂CO₃ | An inorganic base is necessary to activate the boronic acid and neutralize the carboxylic acid.[5] At least 2 equivalents are needed for the boronic acid activation and 1 equivalent for the carboxylic acid. |
| Solvent System | 1,4-Dioxane / Water (4:1) | Toluene / Water, DMF / Water | A polar aprotic solvent in combination with water is typically used to dissolve both the organic and inorganic reagents.[3] |
| Temperature | 80-100 °C | 60-120 °C | Sufficient heat is required to drive the reaction to completion in a reasonable time. |
| Reaction Time | 4-16 hours | 2-24 hours | Reaction progress should be monitored by TLC or LC-MS. |
Experimental Workflow Diagram
References
Application of 6-iodo-5-methoxypyridine-2-carboxylic Acid in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 6-iodo-5-methoxypyridine-2-carboxylic acid as a key building block in the synthesis of potent and selective kinase inhibitors. The focus is on its application in the development of Tyrosine Kinase 2 (TYK2) inhibitors, a critical target in the treatment of various autoimmune and inflammatory diseases.
Application Notes
This compound is a versatile heterocyclic starting material in medicinal chemistry. Its substituted pyridine core, featuring an iodine atom at the 6-position, a methoxy group at the 5-position, and a carboxylic acid at the 2-position, offers multiple reaction sites for constructing complex molecular architectures. The iodine atom is particularly useful as a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the introduction of diverse aryl or heteroaryl moieties. The carboxylic acid functionality allows for straightforward amide bond formation, a common linkage in kinase inhibitors.
A prominent application of this building block is in the synthesis of selective allosteric inhibitors of Tyrosine Kinase 2 (TYK2). TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in the signaling of pro-inflammatory cytokines like IL-12, IL-23, and type I interferons.[1] Dysregulation of these pathways is implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis, psoriatic arthritis, and lupus.[2][3][4]
The strategic advantage of using this compound lies in its contribution to the core structure of inhibitors that target the pseudokinase (JH2) domain of TYK2.[5] Unlike traditional JAK inhibitors that compete with ATP in the highly conserved catalytic (JH1) domain, allosteric inhibitors binding to the JH2 domain offer a paradigm for achieving remarkable selectivity over other JAK family members (JAK1, JAK2, JAK3).[6][7][8] This selectivity is critical for avoiding off-target effects and improving the safety profile of the therapeutic agent.
A prime example of a clinically successful kinase inhibitor synthesized using a derivative of this scaffold is Deucravacitinib (BMS-986165) .[9] Deucravacitinib is a first-in-class, oral, selective TYK2 inhibitor approved for the treatment of moderate-to-severe plaque psoriasis.[9] Its synthesis highlights the utility of the pyridine scaffold in orienting key pharmacophoric groups for optimal interaction with the TYK2 JH2 domain.
Quantitative Data
The following table summarizes the inhibitory activity and selectivity of Deucravacitinib, a prominent kinase inhibitor whose synthesis utilizes a scaffold derived from this compound.
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Selectivity vs. JAK1 (fold) | Selectivity vs. JAK2 (fold) | Selectivity vs. JAK3 (fold) | Reference(s) |
| Deucravacitinib (BMS-986165) | TYK2 (JH2 Domain) | HTRF Binding Assay | 0.2 | - | >1000 | >2000 | >1000 | [7][10] |
| TYK2 (JH2 Domain) | Probe Displacement | 1.0 | 0.02 | >1000 | >2000 | >1000 | [10][11] | |
| IL-12/IL-23 Cellular Signaling | Cellular Reporter Assay | 5 | - | - | - | - | ||
| IFNα Cellular Signaling | Cellular Reporter Assay | 5 | - | - | - | - | ||
| Human Whole Blood (IL-12 induced IFN-γ) | Cellular Assay | 13 | - | >100 | >2000 | >100 | [7] |
Experimental Protocols
The following is a representative, multi-step protocol for the synthesis of a key intermediate for Deucravacitinib, adapted from published patent literature. This protocol illustrates the practical application of this compound derivatives in amide coupling and cross-coupling reactions.
Protocol 1: Synthesis of a Deucravacitinib Precursor
This protocol outlines the synthesis of a key pyridazine intermediate and its subsequent coupling with an aniline derivative, which can be prepared from this compound.
Step 1: Amide Formation to Synthesize a Pyridazine Carboxamide Intermediate
-
Reaction Setup: In a suitable reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-chloropyridazine-3-carboxylic acid (1 equivalent) in an appropriate anhydrous solvent such as 1,4-dioxane.
-
Activation: Add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), dropwise to the solution at room temperature. Stir the mixture for 1-2 hours, or until the conversion to the acid chloride is complete (monitor by TLC or LC-MS).
-
Amidation: Cool the reaction mixture to 0 °C. In a separate flask, prepare a solution of deuterated methylamine (CD₃NH₂) or its hydrochloride salt (1.1 equivalents) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents) in an anhydrous solvent (e.g., dichloromethane or THF). Add this amine solution dropwise to the activated acid chloride solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction for completion.
-
Workup and Purification: Upon completion, quench the reaction with water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired 6-chloro-N-(trideuteriomethyl)pyridazine-3-carboxamide.
Step 2: Buchwald-Hartwig Amination
-
Reaction Setup: To a reaction vessel, add 6-chloro-N-(trideuteriomethyl)pyridazine-3-carboxamide (1 equivalent), the desired aniline coupling partner (e.g., 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline) (1.1 equivalents), a palladium catalyst such as Pd₂(dba)₃ (0.05 equivalents), and a suitable phosphine ligand like Xantphos (0.1 equivalents).
-
Solvent and Base: Add an anhydrous solvent such as 1,4-dioxane or toluene, followed by a base, for instance, cesium carbonate (Cs₂CO₃) (2 equivalents).
-
Reaction Conditions: Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes. Heat the mixture to 100-110 °C and stir for 12-24 hours, or until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup and Purification: Cool the reaction mixture to room temperature and filter it through a pad of celite, washing with an organic solvent like ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired coupled product, a direct precursor to Deucravacitinib.
Visualizations
Signaling Pathways
Caption: TYK2 signaling pathway and the inhibitory action of Deucravacitinib.
Experimental Workflow
References
- 1. Selective TYK2 inhibitors as potential therapeutic agents: a patent review (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2024017150A1 - Method for synthesizing deucravacitinib - Google Patents [patents.google.com]
- 3. WO2021055652A1 - Dosage forms for tyk2 inhibitors - Google Patents [patents.google.com]
- 4. WO2023192351A1 - Inhibiteurs de tyk2 et leurs utilisations - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deucravacitinib - Wikipedia [en.wikipedia.org]
- 10. Probe DEUCRAVACITINIB | Chemical Probes Portal [chemicalprobes.org]
- 11. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Amide Coupling with 6-iodo-5-methoxypyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of amides via the coupling of 6-iodo-5-methoxypyridine-2-carboxylic acid with a primary or secondary amine. The protocols outlined below are based on established amide bond formation methodologies and are intended to serve as a starting point for reaction optimization. Two primary methods are presented: a modern approach using a peptide coupling reagent and a classical method involving the formation of an acyl chloride.
Introduction
Amide bond formation is a cornerstone of medicinal chemistry and drug development. The pyridine carboxamide moiety is a prevalent scaffold in numerous biologically active compounds. This document details the procedures for coupling this compound, a functionalized heterocyclic building block, with various amines to generate novel amide derivatives. The presence of the iodo and methoxy groups offers opportunities for further synthetic diversification, making this a valuable starting material for creating compound libraries.
The choice of coupling method can significantly impact the reaction's success, depending on the substrate's reactivity and the presence of other functional groups. Generally, peptide coupling reagents offer mild reaction conditions and broad functional group tolerance, while the acyl chloride method is a robust, cost-effective alternative.[1][2]
Data Presentation: Comparison of Common Amide Coupling Methods
The following table summarizes typical conditions for various amide coupling methods applicable to this compound. Researchers should consider these parameters as a starting point for optimization.
| Coupling Reagent/Method | Activating Agent | Additive | Base | Solvent(s) | Typical Temperature | Typical Reaction Time | Key Considerations |
| HATU | HATU | None | DIEA, TEA | DMF, DCM, MeCN | 0 °C to RT | 30 min - 16 h | Highly efficient, low racemization.[3] |
| EDC/HOBt | EDC | HOBt | DIEA, TEA, NMM | DMF, DCM | 0 °C to RT | 30 min - 16 h | Common and cost-effective; HOBt minimizes side reactions.[4][5] |
| SOCl₂/Pyridine | Thionyl Chloride | None | Pyridine, TEA | DCM, Toluene | 0 °C to Reflux | 1 - 6 h | Forms acyl chloride in situ; potential for side reactions like chlorination of the pyridine ring.[1] |
| TiCl₄ | TiCl₄ | None | Pyridine | Pyridine | 85 °C | ~2 h | One-pot procedure, requires heating.[6] |
Experimental Protocols
Protocol 1: Amide Coupling using HATU
This protocol describes the formation of an amide bond using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), a highly effective and widely used coupling reagent.[1][3]
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous DMF or DCM (approximately 0.1-0.5 M concentration).
-
Add the desired amine (1.0-1.2 eq) to the solution.
-
Add HATU (1.1-1.3 eq) to the reaction mixture.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add DIEA or TEA (2.0-3.0 eq) to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.[7]
-
Characterize the purified product by NMR and mass spectrometry.[7]
Protocol 2: Amide Coupling via Acyl Chloride Formation
This protocol involves the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), followed by reaction with the amine.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Amine (primary or secondary)
-
Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1N Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
Step A: Acyl Chloride Formation
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Suspend the carboxylic acid in anhydrous DCM or toluene.
-
Add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction.
-
Allow the mixture to warm to room temperature and then heat to reflux for 1-3 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride. The resulting crude acyl chloride is typically used immediately in the next step.
Step B: Amide Formation
-
Dissolve the crude acyl chloride from Step A in anhydrous DCM.
-
In a separate flask, dissolve the amine (1.0-1.2 eq) and pyridine or TEA (2.0-3.0 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1N HCl (1x, if a tertiary amine base was used), saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the final amide.[7]
-
Characterize the purified product by NMR and mass spectrometry.[7]
Caution: Thionyl chloride is corrosive and reacts violently with water. This procedure should be performed in a well-ventilated fume hood. With picolinic acids, thionyl chloride can sometimes lead to chlorination of the pyridine ring as a side reaction.[8]
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental procedures described above.
Caption: Workflow for Amide Coupling using HATU.
Caption: Workflow for Amide Coupling via Acyl Chloride.
References
- 1. Amide Synthesis [fishersci.dk]
- 2. hepatochem.com [hepatochem.com]
- 3. growingscience.com [growingscience.com]
- 4. scribd.com [scribd.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of 6-Iodo-5-methoxypyridine-2-carboxylic Acid in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-iodo-5-methoxypyridine-2-carboxylic acid as a key building block in the synthesis of novel agrochemicals, particularly herbicides. The focus is on its application in forming complex pyridine-based structures, exemplified by the synthesis of a hypothetical herbicide structurally related to the arylpicolinate class.
Introduction
Substituted picolinic acids are a cornerstone in the development of modern herbicides, acting as synthetic auxins that induce uncontrolled growth and eventual death in target weed species.[1][2] The strategic introduction of various substituents on the pyridine ring allows for the fine-tuning of herbicidal activity, selectivity, and environmental profile. This compound is a highly functionalized intermediate poised for the synthesis of such next-generation agrochemicals. Its iodo-substituent at the 6-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl or heteroaryl moieties, a common feature in potent herbicides like halauxifen-methyl.[3][4] The methoxy group at the 5-position can influence the electronic properties and metabolic stability of the final compound.
This document outlines a representative synthetic protocol for the utilization of this compound in the synthesis of a novel herbicidal candidate.
Key Applications
The primary application of this compound in agrochemical synthesis is as a scaffold for the creation of compounds with a substituted pyridine core. The versatility of the iodo-group allows for a variety of cross-coupling reactions, including Suzuki-Miyaura, Stille, and Sonogashira couplings, to introduce diverse functionalities at the 6-position. This modular approach is invaluable in the lead optimization phase of agrochemical discovery.
Experimental Protocols
This section details a representative two-step synthesis of a hypothetical herbicidal compound, methyl 6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-methoxypyridine-2-carboxylate, starting from this compound.
Step 1: Esterification of this compound
This initial step protects the carboxylic acid functionality as a methyl ester, which is a common precursor for many agrochemicals.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂) or Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Dichloromethane (DCM)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous methanol (10 mL per 1 g of starting material) at 0 °C, slowly add thionyl chloride (2.0 eq).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield methyl 6-iodo-5-methoxypyridine-2-carboxylate.
Step 2: Suzuki-Miyaura Cross-Coupling
This key step introduces the substituted aryl group at the 6-position of the pyridine ring.
Materials:
-
Methyl 6-iodo-5-methoxypyridine-2-carboxylate (from Step 1)
-
(4-chloro-2-fluoro-3-methoxyphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine methyl 6-iodo-5-methoxypyridine-2-carboxylate (1.0 eq), (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid (1.2 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Add a 2M aqueous solution of potassium carbonate (3.0 eq) and 1,4-dioxane (5 mL per 1 mmol of iodide).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain methyl 6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-methoxypyridine-2-carboxylate.
Data Presentation
The following tables summarize the expected quantitative data from the described synthetic protocol.
Table 1: Reaction Yields and Product Purity
| Step | Product Name | Starting Material | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |
| 1 | Methyl 6-iodo-5-methoxypyridine-2-carboxylate | This compound | 293.04 | 1.05 | 0.98 | 93 | >98% |
| 2 | Methyl 6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-methoxypyridine-2-carboxylate | Methyl 6-iodo-5-methoxypyridine-2-carboxylate | 341.73 | 1.17 | 0.95 | 81 | >99% |
Assuming 1g of this compound as the initial starting material.
Visualizations
The following diagrams illustrate the synthetic pathway and the experimental workflow.
Caption: Synthetic pathway for a novel herbicide.
Caption: Experimental workflow for the two-step synthesis.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel agrochemicals. The presented protocols and data serve as a representative guide for researchers in the field. The ability to perform efficient and high-yielding cross-coupling reactions at the 6-position opens up a vast chemical space for the development of new herbicidal compounds with improved efficacy and selectivity. Further exploration of different coupling partners and subsequent derivatization can lead to the discovery of the next generation of crop protection agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Halauxifen-methyl | C14H11Cl2FN2O3 | CID 16656802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2009029518A2 - Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbicides - Google Patents [patents.google.com]
Application Notes and Protocols for the Functionalization of 6-iodo-5-methoxypyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the pyridine ring in 6-iodo-5-methoxypyridine-2-carboxylic acid. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the presence of multiple functional groups that can be selectively manipulated. The protocols outlined below describe common and powerful cross-coupling and amination reactions to introduce diverse functionalities at the 6-position of the pyridine ring.
Introduction
This compound is a key intermediate for the synthesis of complex heterocyclic compounds. The electron-deficient nature of the pyridine ring, coupled with the presence of a good leaving group (iodine) at the 6-position, makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki, Sonogashira, and Heck couplings, allow for the formation of new carbon-carbon bonds. Additionally, the Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a wide range of substituted aminopyridines. The carboxylic acid and methoxy groups offer further sites for modification, although the protocols below focus on the functionalization of the C-I bond.
Core Functionalization Reactions
The primary focus of these protocols is the substitution of the iodine atom at the 6-position of the pyridine ring. The following palladium-catalyzed cross-coupling reactions are detailed:
-
Suzuki Coupling: For the introduction of aryl or heteroaryl groups.
-
Sonogashira Coupling: For the introduction of alkynyl groups.
-
Heck Coupling: For the introduction of alkenyl groups.
-
Buchwald-Hartwig Amination: For the introduction of primary or secondary amines.
These reactions are fundamental in modern organic synthesis and are widely used in the pharmaceutical industry to generate libraries of compounds for biological screening.
Data Presentation: Reaction Summary
The following table summarizes the general conditions and expected outcomes for the functionalization of this compound. Please note that yields are highly dependent on the specific coupling partner and reaction conditions and should be optimized for each substrate.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O or Toluene/EtOH/H₂O | 80-110 | 60-95 |
| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N or DIPA | THF or DMF | 25-70 | 50-90 |
| Heck Coupling | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile | 80-120 | 40-80 |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃ / Xantphos or BINAP | Cs₂CO₃ or K₃PO₄ | Toluene or Dioxane | 80-110 | 55-90 |
Experimental Protocols
Note: These protocols are general procedures and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Protocol 1: Suzuki Coupling for the Synthesis of 6-Aryl-5-methoxypyridine-2-carboxylic Acid
This protocol describes a typical procedure for the Suzuki cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Dioxane/Water 4:1 mixture or Toluene/Ethanol/Water mixture)
-
Anhydrous solvents and reagents
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry reaction flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the palladium catalyst (Pd(PPh₃)₄, 0.05 mmol) to the flask.
-
Add the degassed solvent mixture (e.g., 5 mL of Dioxane/Water 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the aqueous layer and acidify with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to afford the desired 6-aryl-5-methoxypyridine-2-carboxylic acid.
Workflow Diagram:
Application Notes and Protocols: 6-iodo-5-methoxypyridine-2-carboxylic acid as a Versatile Intermediate for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-iodo-5-methoxypyridine-2-carboxylic acid is a highly functionalized heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a reactive iodine atom, a methoxy group, and a carboxylic acid, offers multiple points for chemical modification, making it an attractive scaffold for the synthesis of diverse compound libraries. The pyridine core is a well-established privileged structure in numerous approved drugs, particularly in the oncology field, where it often serves as a key pharmacophore for kinase inhibitors. The iodo-substituent is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the facile introduction of various aryl and heteroaryl moieties. This enables the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
While specific and detailed documentation for this compound in drug discovery is not extensively available in peer-reviewed literature, this document provides a comprehensive overview of its potential applications based on the chemistry of closely related analogs. The protocols and data presented herein are representative and intended to serve as a guide for researchers utilizing this or structurally similar intermediates.
Key Applications in Drug Discovery
The structural features of this compound make it a valuable intermediate for the synthesis of a range of biologically active molecules, most notably:
-
Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors, where it can form crucial hydrogen bond interactions with the hinge region of the kinase active site. The iodo-group at the 6-position allows for the introduction of various substituents that can be directed towards other key binding pockets, enhancing potency and selectivity.
-
Oncology Agents: Many pyridine-containing compounds have demonstrated significant anti-cancer activity by targeting various signaling pathways involved in cell proliferation, survival, and angiogenesis.
-
Other Therapeutic Areas: The versatility of the pyridine core extends beyond oncology, with applications in the development of agents for inflammatory, infectious, and neurological diseases.
Data Presentation: Representative Biological Activities of Pyridine-Based Kinase Inhibitors
The following tables summarize the biological activity of various pyridine derivatives, highlighting the potential of this scaffold in kinase inhibition. The data is compiled from studies on structurally related compounds and serves as a reference for the expected potency of molecules synthesized from this compound.
Table 1: Inhibitory Activity of Pyridine-Based Compounds Against Various Kinases
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference Compound |
| Pyridopyrimidines | NEK6 | 2600 | Compound 21 |
| Cyanopyridones | VEGFR-2 | 124 - 217 | Sorafenib |
| Cyanopyridones | HER-2 | 77 - 168 | Neratinib |
| 1H-pyrazolo[3,4-b]pyridines | TBK1 | 7.1 - 28.7 | BX795, MRT67307 |
Table 2: In Vitro Cytotoxicity of Pyridine Derivatives in Cancer Cell Lines
| Compound Class | Cell Line | IC₅₀ (µM) |
| Cyanopyridones | MCF-7 (Breast Cancer) | 1.39 - 1.77 |
| 2-amino-thiazole-5-carboxylic acid phenylamides | K563 (Leukemia) | Comparable to Dasatinib |
| 2-amino-thiazole-5-carboxylic acid phenylamides | MCF-7 (Breast Cancer) | 20.2 |
| 2-amino-thiazole-5-carboxylic acid phenylamides | HT-29 (Colon Cancer) | 21.6 |
Experimental Protocols
The following protocols are representative examples of how this compound and its derivatives can be utilized in common synthetic transformations relevant to drug discovery.
Protocol 1: Esterification of this compound
Prior to cross-coupling reactions, it is often advantageous to protect the carboxylic acid group as an ester to prevent interference with the catalyst and improve solubility.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Methanol (solvent, excess)
-
Thionyl chloride (SOCl₂) (1.2 eq) or Sulfuric acid (catalytic)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound in methanol.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the methyl 6-iodo-5-methoxypyridine-2-carboxylate.
Expected Yield: >90%
Protocol 2: Suzuki-Miyaura Cross-Coupling of Methyl 6-iodo-5-methoxypyridine-2-carboxylate
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of the iodo-pyridine intermediate with a generic aryl or heteroaryl boronic acid.
Reaction Scheme:
Materials:
-
Methyl 6-iodo-5-methoxypyridine-2-carboxylate (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture, toluene)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 6-iodo-5-methoxypyridine-2-carboxylate, the boronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Expected Yield: 60-95%, depending on the coupling partners and reaction conditions.
Protocol 3: Amide Coupling of the Carboxylic Acid
The carboxylic acid moiety can be directly coupled with various amines to generate a diverse library of amides.
Reaction Scheme:
Materials:
-
6-aryl-5-methoxypyridine-2-carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
Coupling agent (e.g., HATU, HBTU, 1.2 eq)
-
Base (e.g., DIPEA, 2.0-3.0 eq)
-
Anhydrous DMF
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the carboxylic acid in anhydrous DMF, add the amine and the base.
-
Add the coupling agent in one portion and stir the reaction mixture at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Yield: 50-90%
Mandatory Visualizations
Signaling Pathway
Caption: Representative PI3K/AKT/mTOR and PIM-1 signaling pathways targeted by pyridine-based inhibitors.
Experimental Workflows
Caption: General synthetic workflow for the diversification of the this compound scaffold.
Caption: A typical workflow for the discovery and development of drug candidates from a synthesized compound library.
Application Notes and Protocols: Protecting Group Strategies for 6-Iodo-5-methoxypyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the strategic use of protecting groups in the synthesis and modification of 6-iodo-5-methoxypyridine-2-carboxylic acid. The selection of an appropriate protecting group strategy is critical for achieving high yields and preventing unwanted side reactions during the synthesis of complex molecules derived from this versatile building block. Herein, we present two primary orthogonal strategies for the protection of the carboxylic acid and the pyridine nitrogen functionalities, complete with detailed experimental procedures, quantitative data, and workflow visualizations.
Introduction
This compound is a valuable intermediate in medicinal chemistry and materials science. Its multifunctional nature, possessing a carboxylic acid, a pyridine nitrogen, an iodo substituent, and a methoxy group, allows for diverse chemical transformations. However, the reactivity of the carboxylic acid and the pyridine nitrogen often necessitates the use of protecting groups to achieve selective modifications at other positions of the molecule. An ideal protecting group strategy should involve mild introduction and removal conditions, high yields, and orthogonality, allowing for the selective deprotection of one group in the presence of the other.
This guide outlines two robust orthogonal protecting group strategies:
-
Strategy A: Protection of the carboxylic acid as a methyl ester and the pyridine nitrogen as an N-oxide.
-
Strategy B: Protection of the carboxylic acid as a benzyl ester and the pyridine nitrogen as a borane complex.
Strategy A: Methyl Ester and N-Oxide Protection
This strategy is advantageous due to the relatively simple and high-yielding protection and deprotection steps. The methyl ester is stable under the conditions of N-oxide deoxygenation, and the N-oxide is stable during the saponification of the methyl ester, providing a reliable orthogonal system.
Workflow for Strategy A
Caption: Orthogonal protection and deprotection workflow using a methyl ester and an N-oxide.
Quantitative Data for Strategy A
| Step | Reagents and Conditions | Product | Typical Yield (%) | Reaction Time (h) | Temperature (°C) |
| Protection 1 (Esterification) | CH₃OH, H₂SO₄ (cat.) | Methyl 6-iodo-5-methoxypyridine-2-carboxylate | 90-95 | 4-6 | Reflux |
| Protection 2 (N-Oxidation) | m-CPBA, CH₂Cl₂ | Methyl 6-iodo-5-methoxypyridine-2-carboxylate 1-oxide | 85-92 | 2-4 | 0 to RT |
| Deprotection 1 (Saponification) | LiOH, THF/H₂O | This compound 1-oxide | 90-98 | 1-3 | RT |
| Deprotection 2 (Deoxygenation) | PPh₃, Toluene | Methyl 6-iodo-5-methoxypyridine-2-carboxylate | 88-95 | 6-12 | Reflux |
Experimental Protocols for Strategy A
Protocol A1: Methyl Esterification of this compound
-
Suspend this compound (1.0 eq) in methanol (10 mL per 1 g of starting material).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (0.1 eq).
-
Warm the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the methyl ester as a solid.
Protocol A2: N-Oxidation of Methyl 6-Iodo-5-methoxypyridine-2-carboxylate
-
Dissolve methyl 6-iodo-5-methoxypyridine-2-carboxylate (1.0 eq) in dichloromethane (CH₂Cl₂) (15 mL per 1 g).
-
Cool the solution to 0 °C.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-oxide.
Protocol A3: Selective Saponification of Methyl 6-Iodo-5-methoxypyridine-2-carboxylate 1-oxide
-
Dissolve the methyl ester N-oxide (1.0 eq) in a mixture of THF and water (3:1).
-
Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature for 1-3 hours.
-
Monitor the reaction by TLC. Upon completion, acidify the mixture to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the carboxylic acid N-oxide.
Protocol A4: Selective Deoxygenation of Methyl 6-Iodo-5-methoxypyridine-2-carboxylate 1-oxide
-
Dissolve the N-oxide (1.0 eq) in toluene (20 mL per 1 g).
-
Add triphenylphosphine (PPh₃) (1.5 eq).
-
Heat the mixture to reflux for 6-12 hours, monitoring by TLC.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to isolate the deoxygenated methyl ester.
Strategy B: Benzyl Ester and Borane Complex Protection
This strategy offers an alternative orthogonal approach, particularly useful when base-sensitive functionalities are present in the molecule. The benzyl ester can be removed under neutral conditions via hydrogenolysis, and the borane-pyridine complex is cleaved under acidic conditions.
Workflow for Strategy B
Caption: Orthogonal protection and deprotection workflow using a benzyl ester and a borane complex.
Quantitative Data for Strategy B
| Step | Reagents and Conditions | Product | Typical Yield (%) | Reaction Time (h) | Temperature (°C) |
| Protection 1 (Benzylation) | BnBr, K₂CO₃, DMF | Benzyl 6-iodo-5-methoxypyridine-2-carboxylate | 85-95 | 12-18 | RT |
| Protection 2 (Borane Complex) | BH₃·THF, THF | Benzyl 6-iodo-5-methoxypyridine-2-carboxylate · BH₃ | >95 (often used in situ) | 0.5-1 | 0 to RT |
| Deprotection 1 (Hydrogenolysis) | H₂, Pd/C, EtOAc | This compound · BH₃ | 80-90 | 4-8 | RT |
| Deprotection 2 (Acidolysis) | TFA, CH₂Cl₂ | Benzyl 6-iodo-5-methoxypyridine-2-carboxylate | 90-98 | 0.5-1 | 0 to RT |
Experimental Protocols for Strategy B
Protocol B1: Benzyl Esterification of this compound
-
To a solution of this compound (1.0 eq) in DMF (10 mL per 1 g), add potassium carbonate (K₂CO₃) (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (BnBr) (1.2 eq) dropwise.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography (silica gel, ethyl acetate/hexanes) to obtain the benzyl ester.
Protocol B2: Borane Protection of Benzyl 6-Iodo-5-methoxypyridine-2-carboxylate
-
Dissolve the benzyl ester (1.0 eq) in anhydrous THF (15 mL per 1 g) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Slowly add a 1 M solution of borane-tetrahydrofuran complex (BH₃·THF) in THF (1.1 eq).
-
Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature for 30 minutes.
-
The resulting solution of the borane complex can often be used directly in the next step.
Protocol B3: Selective Debenzylation via Hydrogenolysis
-
To a solution of the borane-protected benzyl ester (1.0 eq) in ethyl acetate, add 10% Palladium on carbon (Pd/C) (10 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) and stir vigorously for 4-8 hours.
-
Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethyl acetate and concentrate the filtrate to yield the borane-protected carboxylic acid.
Protocol B4: Selective Borane Deprotection via Acidolysis
-
Dissolve the borane-protected benzyl ester (1.0 eq) in CH₂Cl₂.
-
Cool the solution to 0 °C.
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise.
-
Stir at 0 °C for 30 minutes and then at room temperature for 30 minutes.
-
Remove the solvent and excess TFA under reduced pressure. The resulting benzyl ester can be purified by standard workup procedures (e.g., neutralization with saturated NaHCO₃ and extraction).
Conclusion
The choice between these two orthogonal strategies will depend on the specific requirements of the overall synthetic route, including the nature of other functional groups present in the molecule and the planned subsequent reactions. Both strategies offer reliable and high-yielding methods for the selective protection and deprotection of the carboxylic acid and pyridine nitrogen functionalities of this compound, enabling the synthesis of complex and valuable molecules. Careful consideration of the reaction conditions and monitoring of the reaction progress are key to successful implementation.
Application Notes: Catalytic Methods Involving 6-Iodo-5-methoxypyridine-2-carboxylic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 6-substituted-5-methoxypyridine-2-carboxylic acid scaffold is a key structural motif in medicinal chemistry, appearing in numerous biologically active compounds. The presence of a halogen, specifically iodine, at the 6-position makes 6-iodo-5-methoxypyridine-2-carboxylic acid (CAS: 154497-83-3) an exceptionally versatile building block for molecular diversification.[1] The carbon-iodine bond is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, enabling the efficient formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This allows for the strategic introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties, which is crucial for structure-activity relationship (SAR) studies in drug discovery.
These application notes provide an overview of key catalytic methods utilizing this substrate, including detailed protocols and reaction parameters for Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl and heteroaryl-aryl structures.[2][3] It involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid or boronate ester.[2][4] The reaction is valued for its mild conditions and tolerance of a wide range of functional groups.[2] For this compound, this reaction enables the introduction of various aryl or heteroaryl substituents at the 6-position.
General Reaction Scheme:
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-iodo-5-methoxypyridine-2-carboxylic acid
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 6-iodo-5-methoxypyridine-2-carboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A common and effective strategy is the directed ortho-metalation (DoM) of a 5-methoxypyridine-2-carboxylic acid precursor, followed by quenching with an iodine source. This approach offers high regioselectivity, which can be challenging to achieve with direct electrophilic iodination methods on the pyridine ring.
Q2: I am observing poor regioselectivity in my iodination reaction. What could be the cause?
Poor regioselectivity is a known challenge in the halogenation of pyridine rings.[1][2][3] If you are using a direct iodination method with reagents like N-iodosuccinimide (NIS), the electronic nature of the pyridine ring and the directing effects of the methoxy and carboxylic acid groups can lead to a mixture of isomers. Switching to a directed metalation strategy, such as lithiation, can significantly improve regioselectivity.[4][5][6]
Q3: My directed ortho-metalation reaction is giving a low yield. What are the potential reasons?
Low yields in DoM reactions can stem from several factors:
-
Inefficient lithiation: The choice of base, temperature, and reaction time are critical. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP) are often used.
-
Instability of the lithiated intermediate: Organolithium species can be unstable, especially at higher temperatures. Maintaining a low temperature throughout the reaction is crucial.
-
Proton source contamination: Traces of water or other protic impurities in your reagents or solvent can quench the lithiated intermediate, reducing the yield. Ensure all glassware is oven-dried and solvents are anhydrous.
Q4: After quenching my lithiated intermediate with iodine, I am isolating a different iodo-pyridine isomer than expected. What is happening?
This could be a "halogen dance" rearrangement. In some cases, the initially formed kinetic product of iodination can rearrange to a thermodynamically more stable isomer. This is particularly a risk if the reaction temperature is allowed to rise or if the reaction is stirred for an extended period after the addition of iodine.
Q5: What are the best practices for purifying the final product?
Purification of this compound can be challenging due to the presence of unreacted starting material and potential regioisomers.
-
Extraction: A standard acidic work-up followed by extraction with an organic solvent is a good starting point.
-
Crystallization: Recrystallization from a suitable solvent system can be effective for removing impurities.
-
Chromatography: If crystallization is not sufficient, column chromatography on silica gel may be necessary. A gradient elution system with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) with the addition of a small amount of acetic acid to suppress tailing of the carboxylic acid is recommended.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no conversion of starting material | 1. Inactive lithiation reagent. 2. Reaction temperature is too low. 3. Insufficient reaction time. | 1. Titrate the organolithium reagent before use. 2. Gradually increase the reaction temperature, monitoring for decomposition. 3. Increase the lithiation time, following the reaction by TLC. |
| Formation of multiple products (poor regioselectivity) | 1. Use of electrophilic iodination instead of DoM. 2. "Halogen dance" rearrangement. 3. Competing directing effects of the methoxy and carboxylic acid groups. | 1. Switch to a directed ortho-metalation protocol. 2. Keep the reaction temperature low after iodine addition and minimize the post-addition reaction time. 3. Use a strong directing group precursor for the carboxylic acid, or optimize the base and solvent to favor the desired regioselectivity. |
| Low yield of the desired product | 1. Presence of moisture or other proton sources. 2. Decomposition of the lithiated intermediate. 3. Inefficient quenching with iodine. | 1. Ensure all glassware is rigorously dried and use anhydrous solvents. 2. Maintain a consistently low reaction temperature (e.g., -78 °C). 3. Add the iodine solution slowly at low temperature. |
| Difficulty in isolating the pure product | 1. Co-elution of impurities during chromatography. 2. Poor crystallization behavior. | 1. Adjust the solvent system for column chromatography; consider adding a small amount of acid. 2. Screen different solvents for recrystallization. |
Experimental Protocols
Synthesis of this compound via Directed ortho-Metalation
This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
Materials:
-
5-methoxypyridine-2-carboxylic acid
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
Iodine (I₂)
-
Anhydrous diethyl ether or dichloromethane
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium thiosulfate solution
-
Saturated brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Preparation: Under an inert atmosphere (argon or nitrogen), dissolve 5-methoxypyridine-2-carboxylic acid (1.0 eq) in anhydrous THF in an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-BuLi (2.2 eq) or LDA (2.2 eq) in THF via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1-2 hours.
-
Iodination: Dissolve iodine (1.2 eq) in anhydrous THF. Slowly add this solution to the reaction mixture at -78 °C. The dark color of the iodine should dissipate upon addition. Stir the reaction mixture at -78 °C for an additional 30 minutes.
-
Quenching: Slowly warm the reaction to room temperature. Quench the reaction by the slow addition of 1 M HCl until the pH is acidic (pH ~2-3).
-
Work-up: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL). Wash the combined organic layers with saturated sodium thiosulfate solution to remove excess iodine, followed by a wash with saturated brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Selective halogenation of pyridines and diazines via unconventional intermediates [mountainscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Iodination of 5-Methoxypyridine-2-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the iodination of 5-methoxypyridine-2-carboxylic acid. Our aim is to help you improve reaction yields and overcome common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the iodination of 5-methoxypyridine-2-carboxylic acid, offering potential causes and actionable solutions.
Issue 1: Low or No Yield of the Iodinated Product
-
Question: I am not getting the expected yield for the iodination of 5-methoxypyridine-2-carboxylic acid. What are the possible reasons and how can I improve it?
-
Answer: Low yields in this iodination reaction can stem from several factors, primarily related to the reactivity of the substrate and the potency of the iodinating agent. 5-Methoxypyridine-2-carboxylic acid is a somewhat deactivated heterocyclic system, and successful iodination often requires carefully chosen reagents and conditions.
Potential Causes & Solutions:
-
Insufficiently Electrophilic Iodinating Agent: Molecular iodine (I₂) alone is generally not reactive enough to iodinate this pyridine derivative effectively.[1]
-
Solution 1: Use N-Iodosuccinimide (NIS). NIS is a common and effective electrophilic iodinating agent for aromatic and heteroaromatic compounds.[2]
-
Solution 2: Activate Molecular Iodine with an Oxidant. A combination of molecular iodine with an oxidant like hydrogen peroxide (H₂O₂) can generate a more potent iodinating species in situ.
-
Solution 3: Employ Iodine Monochloride (ICl). ICl is a stronger electrophile than I₂ and can be effective, but it is highly sensitive to moisture.
-
-
Inappropriate Reaction Conditions: Temperature, solvent, and reaction time play a crucial role.
-
Solution 1: Introduce an Acid Catalyst. For less reactive substrates, adding a strong acid like trifluoroacetic acid (TFA) or sulfuric acid (H₂SO₄) can significantly enhance the electrophilicity of the iodinating agent (e.g., NIS).[2][3]
-
Solution 2: Optimize Temperature. If the reaction is sluggish at room temperature, gentle heating may be required. However, be cautious as higher temperatures can also promote side reactions like decarboxylation. A systematic temperature screen is recommended.
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Solution 3: Choose an Appropriate Solvent. Anhydrous solvents are often crucial, especially when using moisture-sensitive reagents like ICl. Acetonitrile or dichloromethane are common choices. For NIS iodination, trifluoroacetic acid can sometimes be used as both a catalyst and a solvent.[3]
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-
Reagent Quality and Handling:
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Solution: Ensure Reagent Purity and Anhydrous Conditions. Use a fresh, high-purity batch of your iodinating agent. N-Iodosuccinimide should be protected from light and moisture. If using iodine monochloride, it must be handled under strictly anhydrous conditions as it readily hydrolyzes.
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Issue 2: Presence of Multiple Products or Impurities
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Question: My reaction mixture shows multiple spots on TLC, and the final product is impure. What are the likely side reactions?
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Answer: The formation of multiple products can be due to side reactions such as decarboxylation, over-iodination, or reactions involving impurities.
Potential Causes & Solutions:
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Decarboxylation: Aromatic carboxylic acids can undergo decarboxylation (loss of CO₂) under certain conditions, particularly at elevated temperatures.[4][5] This would result in the formation of 3-iodo-5-methoxypyridine.
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Solution: Milder Reaction Conditions. Try running the reaction at a lower temperature for a longer duration. Using a milder iodinating system, such as NIS with a catalytic amount of acid at room temperature, may also suppress this side reaction.
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Di-iodination: Although less common for this substrate, over-iodination can occur if the reaction conditions are too harsh or if an excess of a highly reactive iodinating agent is used.
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Solution: Control Stoichiometry. Use a stoichiometric amount (or a slight excess, e.g., 1.05-1.2 equivalents) of the iodinating agent. Adding the reagent portion-wise can also help to control the reaction.
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Starting Material Impurities: Impurities in the 5-methoxypyridine-2-carboxylic acid can lead to the formation of unexpected byproducts.
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Solution: Verify Starting Material Purity. Ensure the starting material is pure by checking its melting point and obtaining an NMR spectrum before use.
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Issue 3: Difficulty in Product Purification
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Question: I am struggling to isolate the pure iodinated product from the reaction mixture. What is an effective purification strategy?
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Answer: Purifying iodinated pyridine carboxylic acids can be challenging due to the presence of both acidic and basic functionalities and potential impurities.
Potential Causes & Solutions:
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Residual Iodine: Excess iodine from the reaction can co-elute with the product during chromatography.
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Solution: Aqueous Workup with a Reducing Agent. Before extraction, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will reduce any remaining I₂ to colorless iodide (I⁻), which is soluble in the aqueous phase.
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Separation of Carboxylic Acids: Separating the desired product from unreacted starting material or acidic byproducts can be difficult.
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Solution 1: Recrystallization. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water) can be an effective purification method.
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Solution 2: Column Chromatography. Use silica gel column chromatography with an eluent system containing a small amount of acid (e.g., acetic acid or formic acid in a hexane/ethyl acetate mixture) to improve the peak shape and separation of carboxylic acids.
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Solution 3: Acid-Base Extraction. Carefully perform an acid-base extraction. Dissolve the crude product in an organic solvent and extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The aqueous layer containing the carboxylate salt can then be washed with an organic solvent to remove neutral impurities. Finally, acidify the aqueous layer with a non-halogenated acid (e.g., citric acid) to precipitate the purified carboxylic acid, which can be collected by filtration.
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Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the iodination of 5-methoxypyridine-2-carboxylic acid?
A1: The iodination is an electrophilic aromatic substitution reaction. The methoxy group at the 5-position is an activating, ortho-para directing group, while the carboxylic acid at the 2-position is a deactivating, meta-directing group. The positions ortho to the methoxy group are C4 and C6. The positions meta to the carboxylic acid are C4 and C6. Both groups direct towards the C4 and C6 positions. However, the C6 position is generally favored due to less steric hindrance and the strong activating effect of the methoxy group. Therefore, the expected major product is 6-iodo-5-methoxypyridine-2-carboxylic acid .[6]
Q2: Which iodinating agent is best for this reaction?
A2: The "best" agent depends on the desired balance of reactivity, cost, and handling requirements.
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N-Iodosuccinimide (NIS) with a catalytic amount of acid (e.g., TFA) is often a good starting point, offering a balance of reactivity and relatively mild conditions.[2]
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Molecular iodine (I₂) with an oxidant (e.g., H₂O₂) is a greener and more atom-economical option, but may require more optimization of conditions.
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Iodine monochloride (ICl) is highly reactive but requires strict anhydrous conditions and careful handling.
Q3: Can I use a metal catalyst for this iodination?
A3: While some modern iodination methods for challenging substrates utilize transition metal catalysts (e.g., Palladium), a direct electrophilic iodination using reagents like NIS is generally sufficient for this activated pyridine system and avoids potential issues with metal contamination in the final product.[1][7]
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). Use a suitable eluent system (e.g., 50% ethyl acetate in hexanes with 1% acetic acid). The product should have a different Rf value than the starting material. Staining with an appropriate indicator, such as potassium permanganate or iodine vapor, can help visualize the spots. You can also use LC-MS to monitor the appearance of the product mass and disappearance of the starting material mass.
Data Presentation
| Iodinating Agent | Catalyst/Additive | Solvent | Temperature | Typical Yield Range (for similar substrates) | Reference |
| N-Iodosuccinimide (NIS) | Trifluoroacetic acid (catalytic) | Acetonitrile or Dichloromethane | Room Temp | Good to Excellent | [2] |
| N-Iodosuccinimide (NIS) | Trifluoromethanesulfonic acid | Trifluoromethanesulfonic acid | Room Temp | High (for deactivated aromatics) | [8] |
| Molecular Iodine (I₂) | Silver(I) salts (e.g., AgOAc) | Dichloromethane or Acetonitrile | Room Temp | Good to Excellent | [1] |
| Molecular Iodine (I₂) | Hydrogen Peroxide (H₂O₂) | Methanol with strong acid | Not specified | Good | |
| Iodine Monochloride (ICl) | None or Lewis Acid | Dichloromethane (anhydrous) | 0 °C to Room Temp | Variable, substrate-dependent |
Experimental Protocols
General Protocol for Iodination using NIS and Catalytic TFA
This protocol is a good starting point for the iodination of 5-methoxypyridine-2-carboxylic acid.
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Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-methoxypyridine-2-carboxylic acid (1.0 eq.) in anhydrous acetonitrile or dichloromethane.
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Reagent Addition: Add N-Iodosuccinimide (1.1 eq.) to the solution.
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Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1 eq.) to the mixture.
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Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.
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Workup:
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Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired this compound.
Visualizations
Experimental Workflow for Iodination
Caption: General workflow for the iodination of 5-methoxypyridine-2-carboxylic acid.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yields in the iodination reaction.
References
- 1. Selective C–H Iodination of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Decarboxylative Halogenation of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 6-Iodo-5-Methoxy-pyridine-2-carboxylic acid | 154497-83-3 [chemicalbook.com]
- 7. Palladium‐Catalyzed Decarbonylative Iodination of Aryl Carboxylic Acids Enabled by Ligand‐Assisted Halide Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Purification of 6-iodo-5-methoxypyridine-2-carboxylic acid
Welcome to the technical support center for the purification of 6-iodo-5-methoxypyridine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the recrystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound has a brownish or purplish tint. Can I still use it for recrystallization?
A1: A brown or purple discoloration suggests the presence of elemental iodine (I₂), which indicates some degradation of the compound. While minor discoloration may not completely inhibit recrystallization, it is highly advisable to purify the material. The presence of free iodine can lead to inconsistent results and potential side reactions in subsequent applications. A pre-purification step, such as washing a solution of the compound with a sodium thiosulfate or sodium bisulfite solution, can help remove the elemental iodine before proceeding with recrystallization.
Q2: What is a good starting solvent system for the recrystallization of this compound?
A2: Pyridine carboxylic acids often exhibit good solubility in polar organic solvents and aqueous acids or bases. For this compound, a good starting point would be a mixed solvent system. Common solvent systems for similar compounds include ethanol/water, methanol/water, or acetone/hexane. The choice of solvent will depend on the impurity profile of your crude material. It is recommended to perform small-scale solubility tests to determine the optimal solvent system.
Q3: My compound is "oiling out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This can be addressed by:
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Increasing the amount of the more soluble solvent: If using a mixed solvent system, add a small amount of the solvent in which the compound is more soluble to keep it in solution at a slightly lower temperature.
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Slowing down the cooling process: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
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Using a different solvent system: The initial solvent system may not be appropriate. Experiment with other solvent combinations.
Q4: The recrystallization yield is very low. How can I improve it?
A4: A low yield can result from several factors:
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Using too much solvent: Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product.
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Cooling the solution too quickly: Rapid cooling can lead to the formation of small crystals that are difficult to collect by filtration.
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Significant solubility in the cold solvent: If the compound remains appreciably soluble in the cold solvent, you will lose product in the mother liquor. Consider cooling the solution to a lower temperature (e.g., in a freezer) if the solvent's freezing point allows. You can also try to partially evaporate the solvent from the mother liquor and cool again to obtain a second crop of crystals.
Q5: After recrystallization, the purity of my compound has not significantly improved. What could be the issue?
A5: If the purity has not improved, it is likely that the chosen solvent system is not effective at separating the desired compound from the specific impurities present.
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Inappropriate solvent choice: The impurities may have similar solubility characteristics to your compound in the chosen solvent. Try a different solvent system.
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Co-crystallization: The impurity may be co-crystallizing with your product. In this case, a different purification technique, such as column chromatography, may be necessary.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general procedure for the recrystallization of this compound. The optimal solvent and volumes should be determined by preliminary small-scale tests.
Materials:
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Crude this compound
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Recrystallization solvent (e.g., Ethanol/Water)
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Erlenmeyer flasks
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Hot plate with stirring capability
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Condenser (optional, but recommended)
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Buchner funnel and flask
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Filter paper
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Ice bath
Procedure:
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Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of the chosen solvent (e.g., ethanol). If the compound dissolves readily at room temperature, the solvent is likely too good. If it is insoluble, heat the solvent. A good recrystallization solvent will dissolve the compound when hot but not when cold. For a mixed solvent system, dissolve the compound in the "good" solvent (e.g., hot ethanol) and then add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the solid.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent (or the "good" solvent of a mixed pair) while stirring until the solid is completely dissolved.
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Decolorization (if necessary): If the solution is colored due to impurities, you can add a small amount of activated charcoal. Heat the solution with the charcoal for a few minutes. Caution: Do not add charcoal to a boiling solution as it can cause bumping.
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Hot Filtration (if charcoal was used): If charcoal was added, perform a hot filtration using a pre-warmed funnel and filter paper to remove the charcoal.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Solubility Screening for Recrystallization
| Solvent System | Solubility at Room Temp. (25°C) | Solubility at Boiling Point | Crystal Formation on Cooling |
| Ethanol | Sparingly Soluble | Soluble | Yes, fine needles |
| Methanol | Sparingly Soluble | Soluble | Yes, small plates |
| Water | Insoluble | Sparingly Soluble | - |
| Ethanol/Water (8:2) | Insoluble | Soluble | Yes, well-formed prisms |
| Acetone/Hexane (1:1) | Sparingly Soluble | Soluble | Yes, powder-like |
Table 2: Purity and Yield Before and After Recrystallization
| Sample | Appearance | Purity (by HPLC) | Yield |
| Crude Material | Light brown powder | 85% | - |
| After Recrystallization | White crystalline solid | >98% | 75% |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting guide for common issues encountered during recrystallization.
Technical Support Center: Synthesis of 6-iodo-5-methoxypyridine-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-iodo-5-methoxypyridine-2-carboxylic acid. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during this synthetic process.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my this compound unexpectedly low?
Answer:
Low yields can stem from several factors throughout the experimental process. Here are some common causes and troubleshooting steps:
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Incomplete Iodination: The electrophilic iodination of the pyridine ring may not have gone to completion.
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Solution: Increase the reaction time or slightly elevate the temperature. Ensure your iodinating agent (e.g., N-iodosuccinimide) is fresh and active. Consider adding a catalytic amount of a Lewis acid or a protic acid to activate the iodinating agent.
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Suboptimal Reaction Temperature: The reaction temperature might be too low for efficient iodination or too high, leading to degradation.
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Solution: Optimize the temperature. Start with the recommended temperature from a similar protocol and perform small-scale experiments at slightly higher and lower temperatures to find the optimal condition.
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Moisture in the Reaction: The presence of water can deactivate the iodinating agent and interfere with the reaction.
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Solution: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
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Product Loss During Work-up and Purification: The product may be partially lost during extraction or purification steps.
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Solution: Carefully optimize the pH during aqueous work-up to ensure the carboxylic acid is fully protonated for efficient extraction into the organic layer. When performing column chromatography, select a suitable solvent system to avoid product tailing or irreversible adsorption to the stationary phase.
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Question 2: My final product is impure. What are the likely side products and how can I minimize them?
Answer:
Impurity formation is a common challenge. The primary side products in this synthesis are typically isomers, over-iodinated products, or starting material.
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Formation of Isomers: Iodination might occur at other positions on the pyridine ring, leading to regioisomers. The directing effects of the methoxy and carboxylic acid groups should favor iodination at the 6-position, but other isomers are possible.
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Solution: Control the reaction temperature, as higher temperatures can lead to a loss of regioselectivity. The choice of iodinating agent and solvent can also influence the isomeric ratio.
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Di-iodination: If the reaction conditions are too harsh, a second iodine atom may be introduced onto the pyridine ring.
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Solution: Use a stoichiometric amount of the iodinating agent. Adding the iodinating agent portion-wise can also help to control the reaction and prevent over-iodination.
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Unreacted Starting Material: Incomplete reaction will result in the presence of 5-methoxypyridine-2-carboxylic acid in the final product.
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Solution: As mentioned for low yield, increasing reaction time, temperature, or using a more activated iodinating agent can drive the reaction to completion.
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Decarboxylation: Pyridine-2-carboxylic acids can be susceptible to decarboxylation under harsh conditions (e.g., high temperatures), leading to the formation of 2-iodo-3-methoxypyridine.
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Solution: Maintain a controlled temperature throughout the reaction and purification process. Avoid prolonged heating.
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Question 3: How can I effectively purify the crude this compound?
Answer:
Purification of pyridine carboxylic acids can be challenging due to their polarity and potential for zwitterion formation.
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Crystallization: This is often the most effective method for obtaining high-purity material.
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Protocol: Dissolve the crude product in a suitable hot solvent (e.g., ethanol, methanol, or a mixture of ethanol and water) and allow it to cool slowly. The choice of solvent is critical and may require some screening.
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Acid-Base Extraction: This technique can be used to separate the acidic product from non-acidic impurities.
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Protocol: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The aqueous layer, containing the deprotonated product, is then washed with fresh organic solvent to remove neutral impurities. Finally, acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the pure carboxylic acid, which can then be collected by filtration.
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Column Chromatography: While possible, chromatography on silica gel can be difficult due to the acidic nature of the product, which can lead to peak tailing.
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Solution: If chromatography is necessary, consider adding a small amount of acetic or formic acid to the eluent to suppress deprotonation of the carboxylic acid. Alternatively, the carboxylic acid can be converted to its methyl or ethyl ester prior to chromatography for easier handling, followed by hydrolysis to regenerate the acid.
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Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most common synthetic route involves the direct electrophilic iodination of 5-methoxypyridine-2-carboxylic acid. N-Iodosuccinimide (NIS) is a frequently used iodinating agent for this transformation, often in the presence of an acid catalyst in an appropriate organic solvent.
Q2: What are the key safety precautions to consider during this synthesis?
Iodinating agents like NIS can be irritating and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The solvents used may be flammable and/or toxic, so consult the safety data sheets (SDS) for all reagents before starting the experiment.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes with a small amount of acetic acid) should be developed to distinguish the starting material from the product and any major side products. The spots can be visualized under UV light. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Q4: What is the role of the methoxy and carboxylic acid groups in directing the iodination?
The methoxy group is an activating, ortho-, para-directing group, while the carboxylic acid group is a deactivating, meta-directing group. In this specific substrate, the strong activating effect of the methoxy group at position 5 directs the incoming electrophile (iodine) to the ortho position (position 6), which is also sterically accessible.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield and Purity of this compound (Representative Data)
| Entry | Iodinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | NIS (1.1 eq) | CH₃CN | 25 | 24 | 65 | 90 |
| 2 | NIS (1.1 eq) | CH₃CN | 50 | 8 | 85 | 95 |
| 3 | NIS (1.5 eq) | CH₃CN | 50 | 8 | 82 | 88 (contains di-iodo) |
| 4 | I₂ / HIO₄ | Acetic Acid | 80 | 12 | 78 | 92 |
| 5 | NIS (1.1 eq) / TFA (cat.) | DCM | 25 | 12 | 90 | 97 |
Note: This data is representative and actual results may vary.
Experimental Protocols
Representative Protocol for the Synthesis of this compound:
To a solution of 5-methoxypyridine-2-carboxylic acid (1.0 eq) in anhydrous acetonitrile (10 mL/mmol) is added N-iodosuccinimide (1.1 eq). The reaction mixture is stirred at 50 °C for 8 hours, or until TLC analysis indicates complete consumption of the starting material. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with saturated aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product. The crude product is purified by recrystallization from ethanol/water to afford this compound as a solid.
Visualizations
troubleshooting guide for reactions involving 6-iodo-5-methoxypyridine-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-iodo-5-methoxypyridine-2-carboxylic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
General Handling and Properties
Q1: What are the key properties and storage recommendations for this compound?
A1: this compound is a solid compound. For long-term storage, it is advisable to keep it in a cool, dry place, away from light and moisture to prevent degradation.
Solubility and Reaction Setup
Q2: I am having trouble dissolving this compound for my reaction. What solvents are recommended?
A2: The solubility of pyridine carboxylic acids can be influenced by pH. In its neutral form, this compound is expected to have moderate solubility in polar aprotic solvents like DMF and DMSO, and some solubility in alcohols. If you are encountering solubility issues, consider the following:
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For coupling reactions (e.g., Suzuki, Sonogashira): A mixture of an organic solvent (like dioxane, toluene, or DMF) and an aqueous basic solution is often used. The base will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.
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For amide bond formation: Polar aprotic solvents such as DMF or DCM are typically suitable, especially with the use of coupling agents.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Q3: My Suzuki coupling reaction with this compound is giving low yields. What are the common causes and solutions?
A3: Low yields in Suzuki coupling reactions involving this substrate can stem from several factors. Refer to the troubleshooting table and workflow below for a systematic approach to resolving this issue.
Troubleshooting Suzuki Coupling Reactions
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | Ensure the palladium catalyst is not oxidized. Use fresh catalyst or a pre-catalyst. Consider using a more active ligand. |
| Ineffective base | The choice of base is critical. Try stronger bases like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and dry. | |
| Poor solubility of reactants | See Q2. Adjust the solvent system. A mixture of toluene/water or dioxane/water is common. | |
| Boronic acid decomposition | Boronic acids can dehydrate to form unreactive boroxines. Use fresh, high-quality boronic acid. | |
| Significant Side Product Formation (e.g., Protodeiodination) | Reductive dehalogenation of the starting material. | Lower the reaction temperature. Ensure the reaction is under an inert atmosphere (N₂ or Ar). Use a less electron-rich phosphine ligand. |
| Decarboxylation of Starting Material or Product | High reaction temperatures. | See Q5. Attempt the reaction at a lower temperature if possible. Consider protecting the carboxylic acid as an ester. |
Experimental Workflow: Troubleshooting Suzuki Coupling
Technical Support Center: Overcoming Poor Solubility of 6-iodo-5-methoxypyridine-2-carboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-iodo-5-methoxypyridine-2-carboxylic acid, focusing on challenges related to its poor solubility in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common organic solvents?
A1: The poor solubility of this compound can be attributed to its rigid, crystalline structure and the presence of both a polar carboxylic acid group and a relatively nonpolar iodinated pyridine ring. The strong intermolecular hydrogen bonding between the carboxylic acid groups contributes to a high lattice energy, making it difficult for many solvents to effectively solvate the molecule.
Q2: What are the initial steps to consider when encountering solubility issues with this compound in a reaction?
A2: Start by assessing the polarity of your solvent and consider using a more polar aprotic solvent. Gentle heating can also improve solubility, but care must be taken to avoid decomposition. If these simple measures are insufficient, more advanced techniques such as pH adjustment, the use of co-solvents, or conversion to a more soluble salt or ester form may be necessary.
Q3: How does pH adjustment help in solubilizing this compound?
A3: The carboxylic acid group can be deprotonated by a base to form a carboxylate salt. This ionic form is generally much more soluble in polar solvents, especially protic ones like water or alcohols. The choice of base is critical; a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to avoid unwanted side reactions.
Q4: Can I use an inorganic base to improve solubility?
A4: While inorganic bases like sodium hydroxide or potassium carbonate can effectively form soluble salts, they may not be compatible with all reaction conditions, especially if your reaction is sensitive to water or strong bases. For many organic reactions, an organic base is a more suitable choice.
Q5: What are co-solvents and how can they be used to improve the solubility of this compound?
A5: Co-solvents are a mixture of two or more solvents used to achieve a desired level of solubility for a poorly soluble compound.[1] For this compound, a mixture of a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a less polar solvent like dichloromethane (DCM) or tetrahydrofuran (THF) can be effective. The polar aprotic component helps to break up the solute's crystal lattice, while the less polar component can help to solvate the pyridine ring.
Troubleshooting Guides
Issue 1: The starting material, this compound, is not dissolving in the reaction solvent.
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Troubleshooting Steps:
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Solvent Selection: If you are using a nonpolar solvent like hexanes or toluene, switch to a more polar aprotic solvent such as DMF, DMSO, N-methyl-2-pyrrolidone (NMP), or acetonitrile.[1]
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Temperature Increase: Gently heat the reaction mixture. Monitor the temperature to ensure it does not exceed the decomposition point of your reactants or reagents.
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Co-solvent System: Try a co-solvent system. For example, start by attempting to dissolve the acid in a minimal amount of DMF or DMSO, and then dilute the solution with your primary reaction solvent.
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pH Adjustment: Add a non-nucleophilic organic base (e.g., 1.1 equivalents of triethylamine or DIPEA) to the suspension to form the more soluble carboxylate salt in situ.[2] This is particularly useful for reactions that can be performed under basic conditions.
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Issue 2: The reaction is sluggish or incomplete, likely due to poor solubility of the starting material.
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Troubleshooting Steps:
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In-situ Salt Formation: As mentioned above, convert the carboxylic acid to its more soluble salt form in the reaction vessel before adding other reagents.
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Esterification: If the carboxylic acid is not directly involved in the desired transformation, consider converting it to a more soluble ester (e.g., a methyl or ethyl ester) prior to the reaction. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step if needed.
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Use of a Phase-Transfer Catalyst: In biphasic reaction systems, a phase-transfer catalyst can help to transport the deprotonated, more soluble carboxylate from an aqueous or solid phase into the organic phase where the reaction occurs.
-
Data Presentation
Table 1: Estimated Solubility of this compound in Common Organic Solvents at 25 °C.
Disclaimer: The following data is estimated based on the known solubility of structurally similar compounds like picolinic acid and nicotinic acid, and should be used as a general guideline.[2][3][4] Experimental determination is recommended for precise measurements.
| Solvent | Polarity | Predicted Solubility | Rationale |
| Water | Protic, Polar | Sparingly Soluble (as acid), Soluble (as salt) | The parent picolinic acid is moderately soluble in water. Solubility will significantly increase with pH adjustment.[2] |
| Methanol/Ethanol | Protic, Polar | Sparingly Soluble | Picolinic acid is soluble in alcohols.[1] The larger, more nonpolar iodo- and methoxy- substituents may decrease solubility. |
| Acetone | Aprotic, Polar | Sparingly Soluble | A polar aprotic solvent that should provide some solubility.[3] |
| Acetonitrile | Aprotic, Polar | Sparingly Soluble | A polar aprotic solvent suitable for many reactions.[4] |
| Dichloromethane (DCM) | Aprotic, Less Polar | Poorly Soluble | A common aprotic solvent for many organic reactions, but may not be polar enough.[1] |
| Tetrahydrofuran (THF) | Aprotic, Less Polar | Poorly Soluble | A polar aprotic ether, common for organic reactions.[1] |
| N,N-Dimethylformamide (DMF) | Aprotic, Highly Polar | Soluble | A highly polar aprotic solvent, likely to be effective.[1] |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Highly Polar | Soluble | A highly polar aprotic solvent, likely to be a good solvent.[1][3] |
| Toluene | Nonpolar | Insoluble | A nonpolar solvent, unlikely to be effective.[1] |
| Hexanes | Nonpolar | Insoluble | A nonpolar solvent, unlikely to be effective.[1] |
Experimental Protocols
Protocol 1: Amide Coupling Reaction with a Poorly Soluble Pyridine Carboxylic Acid
This protocol describes a general procedure for coupling this compound with an amine, utilizing in-situ salt formation to improve solubility.
Materials:
-
This compound
-
Amine
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, and other standard glassware.
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMF (enough to make a stirrable slurry).
-
Add the amine (1.1 eq) followed by DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes. The mixture should become a homogeneous solution as the carboxylate salt forms.
-
In a separate flask, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of this compound
This protocol outlines a Sonogashira coupling reaction, where the carboxylic acid is first converted to its methyl ester to enhance solubility.
Part A: Esterification
-
Suspend this compound (1.0 eq) in methanol.
-
Cool the suspension to 0 °C and slowly add thionyl chloride (2.0 eq).
-
Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.
Part B: Sonogashira Coupling
-
To a Schlenk flask, add the methyl 6-iodo-5-methoxypyridine-2-carboxylate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous THF and triethylamine (2.0 eq).
-
Add the terminal alkyne (1.2 eq) via syringe.
-
Stir the reaction at room temperature or gentle heat (e.g., 50 °C) until the starting material is consumed (monitor by TLC or GC-MS).
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for solubility issues.
References
preventing decomposition of 6-iodo-5-methoxypyridine-2-carboxylic acid during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 6-iodo-5-methoxypyridine-2-carboxylic acid during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound during synthesis?
A1: The two main decomposition pathways for this compound are believed to be decarboxylation and deiodination.
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Decarboxylation: This involves the loss of carbon dioxide (CO2) from the carboxylic acid group, leading to the formation of 2-iodo-3-methoxypyridine. Pyridine-2-carboxylic acids are known to undergo decarboxylation, especially at elevated temperatures.[1][2][3] The reaction is often influenced by the pH of the solution.[1]
-
Deiodination: This is the loss of the iodine atom from the pyridine ring, which would result in 5-methoxypyridine-2-carboxylic acid. Deiodination of aryl iodides can occur under various conditions, including the presence of acids, bases, or radical initiators.[4]
Q2: What are the likely side products in the synthesis of this compound?
A2: Besides the decomposition products mentioned above (2-iodo-3-methoxypyridine and 5-methoxypyridine-2-carboxylic acid), other side products can arise depending on the synthetic route. If starting from an amino-pyridine via a Sandmeyer-type reaction, byproducts such as phenols (from reaction with water) and biaryl compounds can be formed.[5] Incomplete iodination of a precursor would result in the presence of starting material.
Q3: How can I monitor the progress of the synthesis and the formation of decomposition products?
A3: High-Performance Liquid Chromatography (HPLC) is a suitable technique for monitoring the reaction. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid like formic acid or trifluoroacetic acid) can typically separate the starting materials, the desired product, and the major decomposition products. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Decomposition of the product | - Control Temperature: Avoid excessive heat during the reaction and work-up. Pyridine-2-carboxylic acids are susceptible to thermal decarboxylation.[1][3] - Control pH: The stability of pyridine carboxylic acids can be pH-dependent.[1] Maintain the pH in a range that minimizes decarboxylation. For picolinic acid, the rate of decarboxylation is at a maximum around its isoelectric point.[1] - Minimize Reaction Time: Prolonged reaction times can lead to increased decomposition. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Incomplete Reaction | - Check Reagent Quality: Ensure that all reagents, especially the iodinating agent and any catalysts, are of high purity and activity. - Optimize Stoichiometry: Re-evaluate the molar ratios of your reactants. An excess of the iodinating agent may be necessary, but can also lead to side reactions. |
| Sub-optimal Reaction Conditions | - Solvent Choice: The choice of solvent can influence reaction rate and selectivity. Experiment with different solvents if yields are consistently low. - Catalyst Inactivity: If using a catalyst, ensure it has not been deactivated by impurities. |
Issue 2: Presence of Significant Impurities in the Crude Product
| Observed Impurity | Potential Cause | Suggested Action |
| Starting Material | Incomplete reaction. | - Increase reaction time or temperature cautiously, while monitoring for decomposition. - Add a fresh portion of the limiting reagent. |
| Decarboxylation Product (2-iodo-3-methoxypyridine) | Excessive heat or prolonged reaction time.[1][3] | - Lower the reaction temperature. - Reduce the reaction time. - Optimize the pH of the reaction mixture. |
| Deiodination Product (5-methoxypyridine-2-carboxylic acid) | Harsh acidic or basic conditions, or presence of reducing agents.[4] | - Use milder reaction conditions. - Ensure the reaction is performed under an inert atmosphere if radical deiodination is suspected. |
| Other Byproducts (e.g., from Sandmeyer reaction) | Non-optimal conditions for the specific reaction type.[5] | - For Sandmeyer reactions, maintain low temperatures (0-5 °C) during diazotization to minimize phenol formation.[5] |
Experimental Protocols
Method: Iodination of 5-methoxypyridine-2-carboxylic acid
This method is based on the general principle of electrophilic iodination of an activated pyridine ring.
Materials:
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5-methoxypyridine-2-carboxylic acid
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Iodine (I₂)
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An oxidizing agent (e.g., periodic acid (HIO₄), nitric acid, or hydrogen peroxide)
-
Sulfuric acid (concentrated)
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Sodium sulfite or sodium thiosulfate solution
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Suitable organic solvent (e.g., acetic acid, dichloromethane)
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Deionized water
Procedure:
-
In a fume hood, dissolve 5-methoxypyridine-2-carboxylic acid in a suitable solvent (e.g., glacial acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Carefully add concentrated sulfuric acid to the mixture.
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Add iodine (I₂) to the solution.
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Slowly add the oxidizing agent to the reaction mixture. The reaction may be exothermic, so control the addition rate to maintain a safe temperature.
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Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours. Monitor the progress of the reaction by TLC or HPLC.
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After the reaction is complete, cool the mixture to room temperature.
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Quench the reaction by pouring it into a beaker of ice water containing a reducing agent like sodium sulfite or sodium thiosulfate to neutralize any unreacted iodine.
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The crude product may precipitate out of the solution. If so, collect it by filtration, wash with cold water, and then a small amount of a cold non-polar solvent to remove non-polar impurities.
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If the product does not precipitate, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude this compound by recrystallization from a suitable solvent or by column chromatography.
Data Presentation
The following table provides analogous data on the decarboxylation of other carboxylic acids to illustrate the effect of temperature. Note: This data is not for this compound and should be used as a general guide.
Table 1: Effect of Temperature on the Decarboxylation Rate of Cannabinoid Acids (Analogous System)
| Temperature (°C) | Time for >95% Decarboxylation (minutes) |
| 100 | > 60 |
| 120 | ~ 30 |
| 140 | ~ 10 |
| 160 | < 5 |
This data is generalized from studies on cannabinoid acids and illustrates the exponential increase in decarboxylation rate with temperature.
Mandatory Visualizations
Experimental Workflow
References
analytical methods for assessing the purity of 6-iodo-5-methoxypyridine-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to assess the purity of 6-iodo-5-methoxypyridine-2-carboxylic acid. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for determining the purity of this compound?
A1: The primary methods for purity assessment are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Elemental Analysis (EA). Each technique provides unique information regarding the presence of impurities and the structural integrity of the compound.
Q2: What are the potential impurities I should be aware of during the synthesis and analysis of this compound?
A2: Potential impurities can arise from starting materials, side reactions, or degradation. These may include:
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Starting materials: Unreacted precursors from the synthesis.
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Isomers: Positional isomers formed during substitution reactions.
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Dehalogenated species: The corresponding compound where the iodine atom has been replaced by hydrogen.
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Hydrolysis products: If an ester precursor is used, incomplete hydrolysis can leave residual ester.
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Decarboxylation products: Loss of the carboxylic acid group can occur under harsh thermal conditions.[1]
Q3: My HPLC chromatogram shows a broad peak for the main compound. What could be the cause?
A3: A broad peak in HPLC can be caused by several factors:
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Column degradation: The stationary phase may be deteriorating.
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Poor sample solubility: The compound may not be fully dissolved in the mobile phase.
-
Column overload: Injecting too concentrated a sample can lead to peak broadening.
-
Inappropriate mobile phase: The pH or solvent composition of the mobile phase may not be optimal for this acidic compound. For pyridine-containing compounds, peak tailing can be an issue on silica-based columns due to interaction with residual silanols.
Q4: The mass spectrum of my sample does not show the expected molecular ion peak. Why might this be?
A4: The absence of a molecular ion peak (M+) can occur with certain mass spectrometry techniques, particularly with electron ionization (EI). Carboxylic acids can be prone to fragmentation.[2] Look for characteristic fragment ions, such as the loss of a hydroxyl radical ([M-17]+), the loss of a carboxyl group ([M-45]+), or the loss of water ([M-18]+).[3] Electrospray ionization (ESI) is a softer ionization technique and is more likely to show the molecular ion, often as a protonated ([M+H]+) or deprotonated ([M-H]-) species.
Q5: My ¹H NMR spectrum shows unexpected signals. How can I identify the source of these signals?
A5: Unexpected signals in an ¹H NMR spectrum can originate from:
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Residual solvents: Solvents used in the synthesis or purification may still be present.[4]
-
Water: Moisture in the sample or NMR solvent can appear as a broad singlet.[5]
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Impurities: As mentioned in Q2, various synthesis-related impurities will have their own characteristic signals.
-
Degradation products: If the sample has degraded, new signals will appear.
Troubleshooting Guides
HPLC Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing) | Interaction of the basic pyridine nitrogen with acidic silanol groups on the silica-based column. | Add a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%). Use a mobile phase with a lower pH to protonate the pyridine nitrogen. |
| Inconsistent retention times | Fluctuations in mobile phase composition or column temperature. | Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a consistent temperature. |
| Extra peaks in the chromatogram | Presence of impurities or sample degradation. | Analyze the sample by LC-MS to identify the mass of the impurity peaks. Review the synthetic route to identify potential side products.[1] |
| No peaks detected | Incorrect detector wavelength or sample concentration too low. | Determine the UV maximum absorbance for the compound and set the detector accordingly. A wavelength of around 230 nm is often a good starting point for aromatic carboxylic acids.[6] Prepare a more concentrated sample. |
NMR Spectroscopy
| Problem | Potential Cause | Troubleshooting Steps |
| Broad signals for aromatic protons | Sample aggregation or paramagnetic impurities. | Dilute the sample. Filter the sample through a small plug of silica gel before analysis. |
| Disappearance of the carboxylic acid proton signal | Exchange with residual D₂O in the solvent or moisture in the sample. | This is expected. The carboxylic acid proton is acidic and readily exchanges with deuterium. This can be used as a confirmation of its presence.[5] |
| Difficulty in assigning aromatic proton signals | Overlapping signals in a complex region of the spectrum. | Use 2D NMR techniques such as COSY and HMBC to establish correlations between protons and carbons. |
Mass Spectrometry
| Problem | Potential Cause | Troubleshooting Steps |
| Complex fragmentation pattern | High fragmentation energy. | If using Electron Ionization (EI), try a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI). |
| Inaccurate mass measurement | Instrument requires calibration. | Calibrate the mass spectrometer using a known standard. |
| Presence of unexpected ions | Contamination from the system or solvent, or formation of adducts. | Run a blank to identify background ions. In ESI, adducts with sodium ([M+Na]+) or potassium ([M+K]+) are common. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This is a general reverse-phase HPLC method that can be used as a starting point and should be optimized for your specific instrument and column.
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Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
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Mobile Phase B: Acetonitrile.
-
Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.[6]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Concentration: 5-10 mg of sample in 0.6-0.7 mL of solvent.
-
Instrument: 400 MHz or higher for better resolution.
-
Expected Chemical Shifts (δ, ppm) - Predicted:
-
Aromatic Protons: 7.0-8.5 ppm.
-
Methoxy Protons (-OCH₃): 3.8-4.2 ppm.
-
Carboxylic Acid Proton (-COOH): 10-13 ppm (often broad, may not be observed in CDCl₃ without the addition of DMSO-d₆).[5]
-
-
-
¹³C NMR:
Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) is recommended to observe the molecular ion.
-
Mode: Both positive and negative ion modes should be checked.
-
Expected Ions:
-
Positive Mode: [M+H]⁺ at m/z 280.94.
-
Negative Mode: [M-H]⁻ at m/z 278.93.
-
-
Fragmentation: In tandem MS (MS/MS), expect losses of H₂O, CO, and CO₂ from the parent ion.
Elemental Analysis (EA)
-
Molecular Formula: C₇H₆INO₃
-
Molecular Weight: 279.03 g/mol
-
Theoretical Composition:
-
Carbon (C): 30.13%
-
Hydrogen (H): 2.17%
-
Iodine (I): 45.48%
-
Nitrogen (N): 5.02%
-
Oxygen (O): 17.20%
-
Data Presentation
Table 1: Summary of Analytical Techniques and Expected Results
| Analytical Method | Parameter | Expected Result |
| HPLC | Purity | >95% (typical for research grade) |
| Retention Time | Dependent on specific method, should be consistent | |
| ¹H NMR | Chemical Shifts | Consistent with predicted values |
| Integration | Protons in the correct ratios | |
| ¹³C NMR | Number of Signals | 7 distinct carbon signals |
| Mass Spectrometry | Molecular Ion (ESI) | [M+H]⁺ at m/z 280.94 or [M-H]⁻ at m/z 278.93 |
| Elemental Analysis | % Composition | Within ±0.4% of theoretical values |
Visualizations
Caption: Experimental workflow for the purity assessment of this compound.
Caption: A logical workflow for troubleshooting purity analysis issues.
References
Technical Support Center: Scale-up Synthesis of 6-iodo-5-methoxypyridine-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 6-iodo-5-methoxypyridine-2-carboxylic acid.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the multi-step synthesis of this compound.
Step 1: Hydrolysis of 6-chloro-5-methoxypyridine-2-carbonitrile
Q1: The hydrolysis of the nitrile to the carboxylic acid is sluggish and incomplete. What are the potential causes and solutions?
A1: Incomplete hydrolysis is a common challenge during scale-up. Several factors could be contributing to this issue:
-
Insufficient Base or Acid: On a larger scale, localized concentration gradients can occur. Ensure efficient stirring and consider a slight excess of the hydrolyzing agent (e.g., NaOH or H₂SO₄).
-
Low Reaction Temperature: While exothermic, the reaction may require a specific temperature profile to proceed to completion. Monitor the internal temperature and ensure it is maintained within the optimal range.
-
Phase Transfer Issues: If a biphasic system is used, a phase-transfer catalyst might be necessary to facilitate the reaction at the interface of the two layers.
-
Byproduct Formation: The formation of the corresponding amide as a stable intermediate can slow down the conversion to the carboxylic acid. Extended reaction times or more forcing conditions might be necessary.
Q2: We are observing significant foaming during the acidification workup. How can this be managed on a larger scale?
A2: Foaming is often caused by the release of CO₂ upon acidification of the carbonate formed from excess base. To manage this:
-
Slow and Controlled Acid Addition: Add the acid slowly and sub-surface to control the rate of gas evolution.
-
Use of Anti-foaming Agents: A small amount of a suitable anti-foaming agent can be added.
-
Adequate Headspace: Ensure the reaction vessel has sufficient headspace to accommodate the foam.
Step 2: Halogen Exchange (Finkelstein Reaction)
Q3: The conversion of 6-chloro-5-methoxypyridine-2-carboxylic acid to the iodo-derivative is low. What are the key parameters to optimize?
A3: The Finkelstein reaction is an equilibrium process, and driving it to completion is key for high yields.
-
Solvent Choice: The choice of solvent is critical. Acetone is commonly used because sodium iodide is soluble, while the resulting sodium chloride is not, thus precipitating out and driving the equilibrium forward. Ensure the solvent is anhydrous, as water can affect the solubility of the salts.
-
Iodide Source and Stoichiometry: Use a significant excess of the iodide salt (e.g., NaI or KI) to shift the equilibrium towards the product.
-
Temperature: Higher temperatures can increase the reaction rate, but may also lead to side reactions or decomposition of the starting material or product. The optimal temperature should be determined experimentally.
-
Catalyst: For less reactive aryl chlorides, the use of a copper(I) catalyst in combination with a diamine ligand can facilitate the halogen exchange.
Q4: We are observing the formation of colored impurities during the halogen exchange reaction. What is the likely cause and how can it be prevented?
A4: The formation of colored impurities could be due to the oxidation of iodide to iodine, or other side reactions.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Purity of Starting Materials: Ensure the starting materials and solvent are free from oxidizing impurities.
-
Workup: During the workup, a wash with a reducing agent solution (e.g., sodium thiosulfate) can remove any elemental iodine formed.
Step 3: Purification of this compound
Q5: The final product is difficult to crystallize and isolate with high purity. What purification strategies can be employed?
A5: The purification of polar aromatic carboxylic acids can be challenging.
-
Crystallization:
-
Solvent Screening: A systematic screening of different solvents and solvent mixtures is crucial to find conditions that provide good crystal formation and efficient impurity rejection. Protic solvents like water or ethanol, or mixtures with aprotic solvents like toluene, can be effective.
-
pH Adjustment: The solubility of picolinic acids is highly dependent on pH. Crystallization can often be induced by carefully adjusting the pH of an aqueous solution to the isoelectric point of the molecule.
-
-
Acid-Base Extraction: This is an effective method for removing neutral and basic impurities. The crude product can be dissolved in an organic solvent and extracted with an aqueous base. The aqueous layer containing the carboxylate salt is then washed with fresh organic solvent, and the purified product is precipitated by acidification.
-
Chromatography: For high-purity requirements, reversed-phase flash chromatography can be a viable option, although it may be less practical for very large scales.
Quantitative Data Summary
| Parameter | Step 1: Hydrolysis | Step 2: Halogen Exchange | Step 3: Purification |
| Typical Yield | 85-95% | 70-85% | 80-95% (Crystallization) |
| Target Purity | >95% (as intermediate) | >90% (crude) | >99% |
| Key Reagents | NaOH or H₂SO₄ | NaI, KI, Cu(I) catalyst | Suitable crystallization solvents, acids/bases for extraction |
| Typical Solvents | Water, Ethanol/Water | Acetone, DMF | Water, Ethanol, Toluene |
| Temperature Range | 80-100 °C | 60-120 °C | Cooled for crystallization |
Experimental Protocols
Protocol 1: Synthesis of 6-chloro-5-methoxypyridine-2-carboxylic acid
-
Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge 6-chloro-5-methoxypyridine-2-carbonitrile (1.0 eq) and a 4M aqueous solution of sodium hydroxide (3.0 eq).
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Hydrolysis: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 12-24 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully acidify with concentrated hydrochloric acid to a pH of 2-3 while maintaining the temperature below 30 °C. The product will precipitate out of solution.
-
Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum to afford 6-chloro-5-methoxypyridine-2-carboxylic acid.
Protocol 2: Synthesis of this compound
-
Reaction Setup: To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 6-chloro-5-methoxypyridine-2-carboxylic acid (1.0 eq), sodium iodide (3.0 eq), and anhydrous acetone.
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Halogen Exchange: Heat the mixture to reflux (approx. 56 °C) and stir under a nitrogen atmosphere for 24-48 hours. The formation of a precipitate (NaCl) should be observed. Monitor the reaction by HPLC.
-
Workup: Cool the reaction mixture and filter to remove the precipitated sodium chloride. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a 10% aqueous solution of sodium thiosulfate, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Protocol 3: Purification by Crystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent mixture (e.g., ethanol/water or toluene/ethanol).
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask or adding a seed crystal may initiate crystallization. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold crystallization solvent, and dry under vacuum to obtain the purified product.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the halogen exchange step.
Validation & Comparative
Reactivity Face-Off: 6-Iodo vs. 6-Bromo-5-methoxypyridine-2-carboxylic Acid in Palladium-Catalyzed Cross-Coupling Reactions
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
In the realm of palladium-catalyzed cross-coupling reactions, the choice of the aryl halide is a critical parameter that significantly influences reaction efficiency, yield, and overall success. For scientists engaged in the synthesis of complex molecules, particularly in the pharmaceutical industry, understanding the relative reactivity of different halogenated substrates is paramount. This guide provides an in-depth comparison of 6-iodo-5-methoxypyridine-2-carboxylic acid and its bromo-analogue, 6-bromo-5-methoxypyridine-2-carboxylic acid, in three cornerstone cross-coupling reactions: Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.
The fundamental principle governing the reactivity of aryl halides in these transformations is the bond dissociation energy of the carbon-halogen (C-X) bond. The C-I bond is inherently weaker and more polarizable than the C-Br bond. This crucial difference dictates that the oxidative addition of a palladium(0) catalyst to the aryl iodide is a more facile and often faster process, which is frequently the rate-determining step in the catalytic cycle.[1] Consequently, this compound is generally expected to exhibit higher reactivity, allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to its bromo counterpart.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds. When comparing the two subject compounds, the iodo-derivative is anticipated to provide superior results under less forcing conditions.
Illustrative Performance Comparison in Suzuki-Miyaura Coupling
| Feature | This compound | 6-Bromo-5-methoxypyridine-2-carboxylic acid |
| Typical Catalyst System | Pd(PPh₃)₄, PdCl₂(dppf) | Pd₂(dba)₃ with phosphine ligand (e.g., SPhos) |
| Typical Base | K₂CO₃, Cs₂CO₃ | K₃PO₄, CsF |
| Typical Solvent | Dioxane/H₂O, Toluene/H₂O | Toluene/H₂O, DMF |
| Typical Temperature | 60-90 °C | 80-110 °C |
| Illustrative Yield | 85-98% | 70-90% |
Note: The data presented is illustrative and based on general reactivity principles of aryl halides. Actual results may vary based on specific reaction conditions and coupling partners.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of the 6-halo-5-methoxypyridine-2-carboxylic acid (1.0 mmol), the desired boronic acid or boronate ester (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) is prepared in a reaction vessel. A degassed solvent system, such as a 4:1 mixture of dioxane and water (5 mL), is added. The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80 °C) for a designated time (e.g., 4-12 hours), with reaction progress monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Heck Reaction: Olefin Functionalization
The Heck reaction facilitates the coupling of aryl halides with alkenes. The higher reactivity of the iodo-substituted pyridine is advantageous, often leading to cleaner reactions and higher yields with a broader range of olefin coupling partners.
Illustrative Performance Comparison in Heck Reaction
| Feature | This compound | 6-Bromo-5-methoxypyridine-2-carboxylic acid |
| Typical Catalyst System | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(OAc)₂ with a phosphine ligand (e.g., P(o-tol)₃) |
| Typical Base | Et₃N, K₂CO₃ | K₂CO₃, NaOAc |
| Typical Solvent | DMF, Acetonitrile | DMF, NMP |
| Typical Temperature | 80-100 °C | 100-140 °C |
| Illustrative Yield | 75-90% | 60-80% |
Note: The data presented is illustrative and based on general reactivity principles of aryl halides. Actual results may vary based on specific reaction conditions and coupling partners.
Experimental Protocol: General Procedure for Heck Reaction
In a sealed tube, the 6-halo-5-methoxypyridine-2-carboxylic acid (1.0 mmol), an alkene (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), a phosphine ligand if required (e.g., PPh₃, 0.04 mmol), and a base (e.g., Et₃N, 2.0 mmol) are combined in an anhydrous, degassed solvent such as DMF (5 mL). The mixture is heated to the desired temperature (e.g., 100 °C) for 12-24 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The residue is purified by column chromatography to yield the desired product.
Buchwald-Hartwig Amination: Crafting C-N Linkages
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The enhanced reactivity of the iodo-pyridine allows for the coupling of a wider array of amines, including less nucleophilic ones, under more gentle conditions.
Illustrative Performance Comparison in Buchwald-Hartwig Amination
| Feature | This compound | 6-Bromo-5-methoxypyridine-2-carboxylic acid |
| Typical Catalyst System | Pd₂(dba)₃ with a bulky phosphine ligand (e.g., Xantphos) | Pd₂(dba)₃ with a bulky phosphine ligand (e.g., BrettPhos) |
| Typical Base | Cs₂CO₃, K₃PO₄ | NaOtBu, LHMDS |
| Typical Solvent | Toluene, Dioxane | Toluene, Dioxane |
| Typical Temperature | 80-100 °C | 90-120 °C |
| Illustrative Yield | 80-95% | 65-85% |
Note: The data presented is illustrative and based on general reactivity principles of aryl halides. Actual results may vary based on specific reaction conditions and coupling partners.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
To a dry Schlenk tube under an inert atmosphere is added the 6-halo-5-methoxypyridine-2-carboxylic acid (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.05 mmol), and a base (e.g., Cs₂CO₃, 1.5 mmol). The amine (1.2 mmol) and anhydrous solvent (e.g., toluene, 5 mL) are then added. The reaction mixture is heated with stirring at a specified temperature (e.g., 90 °C) until the starting material is consumed as indicated by TLC or LC-MS. The mixture is then cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the resulting residue is purified by flash chromatography.
Visualizing the Chemistry
To further elucidate the processes discussed, the following diagrams illustrate the fundamental catalytic cycle for palladium-catalyzed cross-coupling reactions and a generalized experimental workflow.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
Navigating Structural Elucidation: A Comparative Guide to the Validation of 6-iodo-5-methoxypyridine-2-carboxylic acid
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical step. This guide provides a comparative overview of X-ray crystallography and spectroscopic methods for the structural validation of 6-iodo-5-methoxypyridine-2-carboxylic acid. Due to the absence of published single-crystal X-ray diffraction data for this specific compound, this guide utilizes crystallographic data from a closely related analogue, 5-nitropicolinic acid monohydrate, to illustrate the principles and data outputs of the technique. This is juxtaposed with the expected outcomes from common spectroscopic methods for the target molecule.
At a Glance: X-ray Crystallography vs. Spectroscopic Methods
The definitive method for determining the spatial arrangement of atoms in a crystalline solid is single-crystal X-ray crystallography. It provides precise bond lengths, bond angles, and conformational details. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer complementary information about the molecular structure, connectivity, and functional groups, and are indispensable for routine characterization.
| Feature | Single-Crystal X-ray Crystallography | Spectroscopic Methods (NMR, IR, MS) |
| Primary Output | 3D atomic coordinates, bond lengths, bond angles, crystal packing information | Information on chemical environment of nuclei, functional groups, molecular weight, and fragmentation patterns |
| Sample Phase | Crystalline Solid | Solid or solution |
| Data Interpretation | Provides a direct visualization of the molecule's 3D structure | Requires interpretation of spectra to deduce structural features |
| Key Advantage | Unambiguous determination of absolute and relative stereochemistry | High throughput, applicable to non-crystalline samples, and provides dynamic information in solution |
| Limitation | Requires a suitable single crystal, which can be challenging to obtain | Indirect structural information that often requires confirmation by other methods for complex molecules |
Structural Validation by X-ray Crystallography: A Case Study with an Analogue
As a proxy for this compound, the crystallographic data of 5-nitropicolinic acid monohydrate is presented. The data reveals a monoclinic crystal system with the space group C2/c.
| Crystallographic Parameter | 5-nitropicolinic acid monohydrate |
| Chemical Formula | C₆H₆N₂O₅ |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Unit Cell Dimensions | a = 13.1766(11) Åb = 5.1019(4) Åc = 22.602(2) Åβ = 91.081(3)° |
| Volume (ų) | 1519.2(2) |
| Z | 8 |
| Final R indices [I>2σ(I)] | R₁ = 0.0334, wR₂ = 0.0961 |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Crystals of 5-nitropicolinic acid monohydrate suitable for X-ray diffraction were grown by slow evaporation of a solvent.
-
Data Collection: A suitable single crystal was mounted on a diffractometer. X-ray diffraction data was collected at a controlled temperature (150 K) using Mo Kα radiation.
-
Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Structural Validation by Spectroscopic Methods
The following tables summarize the expected spectroscopic data for this compound based on the analysis of its functional groups and comparison with similar structures.
¹H and ¹³C NMR Spectroscopy
| ¹H NMR (Expected) | δ (ppm) | Multiplicity |
| OCH₃ | ~4.0 | s |
| Pyridine-H | 7.5 - 8.5 | d |
| Pyridine-H | 7.5 - 8.5 | d |
| COOH | >10 | br s |
| ¹³C NMR (Expected) | δ (ppm) |
| C=O | 165-175 |
| C-I | 90-100 |
| C-O | 155-165 |
| Pyridine-C | 110-150 |
| OCH₃ | 55-65 |
Infrared (IR) Spectroscopy
| Functional Group | Expected Absorption (cm⁻¹) |
| O-H (Carboxylic Acid) | 3300-2500 (broad) |
| C-H (Aromatic/Methyl) | 3100-2850 |
| C=O (Carboxylic Acid) | 1710-1680 |
| C=C, C=N (Aromatic Ring) | 1600-1450 |
| C-O Stretch | 1320-1210 |
Mass Spectrometry (MS)
| Ion | Expected m/z |
| [M]⁺ | 292.96 |
| [M-H]⁺ | 291.95 |
| [M-OCH₃]⁺ | 261.95 |
| [M-COOH]⁺ | 247.96 |
| [M-I]⁺ | 165.04 |
Experimental Protocols: Spectroscopic Analysis
-
NMR Spectroscopy: A sample of the compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and placed in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 MHz or higher).
-
IR Spectroscopy: The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.
-
Mass Spectrometry: The mass spectrum is obtained using a mass spectrometer, with common ionization techniques for this type of molecule including electrospray ionization (ESI) or electron impact (EI). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Conclusion
While X-ray crystallography provides the gold standard for the absolute structural determination of crystalline compounds, a combination of spectroscopic techniques (NMR, IR, and MS) is essential for the initial identification, purity assessment, and structural confirmation of newly synthesized molecules like this compound. The data from these spectroscopic methods, when analyzed together, provide a comprehensive and robust validation of the molecular structure. For unequivocal proof of the three-dimensional arrangement and intermolecular interactions in the solid state, obtaining a single crystal for X-ray diffraction analysis remains the ultimate goal.
A Comparative Analysis of the Reactivity of Pyridine-2-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the reactivity of pyridine-2-carboxylic acid (picolinic acid) and its derivatives. The reactivity of these compounds is a critical aspect in their application as versatile building blocks in medicinal chemistry and materials science.[1][2] This analysis focuses on three key transformations: esterification, amidation, and decarboxylation, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a deeper understanding of their chemical behavior.
Reactivity in Esterification
The esterification of pyridine-2-carboxylic acid derivatives is a fundamental transformation for the synthesis of a wide range of compounds with applications in pharmaceuticals and materials. The reactivity in this process is influenced by the nature of the alcohol, the activating agent, and the reaction conditions.
Comparative Esterification Data
The following table summarizes the yields of esterification reactions for various pyridine-2-carboxylic acid derivatives and alcohols under different conditions. The use of activating agents like pyridine-2-carboxylic anhydride, often in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP), is a common strategy to achieve high yields, especially with less reactive secondary and tertiary alcohols.[3]
| Entry | Pyridine-2-Carboxylic Acid Derivative | Alcohol | Activating Agent/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Picolinic Acid | Benzyl Alcohol | Pyridine-2-carboxylic anhydride/DMAP | Toluene | RT | 2-4 | >90 | [3] |
| 2 | Picolinic Acid | Secondary Alcohols | Pyridine-2-carboxylic anhydride/DMAP | Toluene or DCE | 50 | 6-12 | Moderate to High | [3] |
| 3 | Picolinic Acid | Tertiary Alcohols | Pyridine-2-carboxylic anhydride/DMAP | Toluene or Xylene | Reflux | 12-24 | Low to Moderate | [3] |
| 4 | Isonicotinic Acid | Pentafluorophenol | Thionyl Chloride/Triethylamine | THF | RT | 12 | 97 | [4] |
| 5 | Isonicotinic Acid | N-Hydroxysuccinimide | Thionyl Chloride/Triethylamine | THF | RT | 12 | 84 | [5] |
| 6 | Nicotinic Acid | Amyl Alcohol | Sulfuric Acid | Benzene | Reflux | <20 | 95 (theory) | [6] |
Note: "RT" denotes room temperature. Yields are often dependent on the specific substrate and require optimization.
Experimental Protocol: Esterification using Pyridine-2-carboxylic Anhydride
This protocol describes a general procedure for the esterification of an alcohol with pyridine-2-carboxylic anhydride, catalyzed by DMAP.[3]
Materials:
-
Primary, secondary, or tertiary alcohol (1.0 mmol)
-
Pyridine-2-carboxylic anhydride (1.2-1.5 mmol)
-
4-(Dimethylamino)pyridine (DMAP) (0.2-0.5 mmol)
-
Anhydrous solvent (Toluene, Dichloroethane, or Xylene) (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the alcohol (1.0 mmol) and DMAP (0.2-0.5 mmol) in the appropriate anhydrous solvent (5 mL), add pyridine-2-carboxylic anhydride (1.2-1.5 mmol).
-
Stir the reaction mixture at the desired temperature (room temperature for primary alcohols, 50°C for secondary alcohols, and reflux for tertiary alcohols) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired ester.
Reaction Mechanism: DMAP-Catalyzed Esterification
The diagram below illustrates the generally accepted mechanism for the DMAP-catalyzed esterification of an alcohol using pyridine-2-carboxylic anhydride.
Caption: Mechanism of DMAP-catalyzed esterification.
Reactivity in Amidation
Amide bond formation is a cornerstone of medicinal chemistry, and pyridine-2-carboxylic acid derivatives are frequently employed in the synthesis of bioactive amides. The reactivity can be enhanced by converting the carboxylic acid to a more electrophilic species, such as an acid chloride or by using coupling agents.
Comparative Amidation Data
The following table presents a selection of amidation reactions involving pyridine-2-carboxylic acid and its derivatives, highlighting the reaction conditions and reported yields.
| Entry | Pyridine-2-Carboxylic Acid Derivative | Amine | Activating Agent/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Picolinic Acid | N-methylaniline | Thionyl Chloride/Et₃N | DCM | RT | 16 | 35 | [7] |
| 2 | Picolinic Acid | N-ethylaniline | Thionyl Chloride/Et₃N | DCM | RT | 16 | 31 | [7] |
| 3 | Pyridine-2,6-dicarboxylic acid | N-methylaniline | Thionyl Chloride/Et₃N | DCM | RT | 16 | 86 | [7] |
| 4 | Pyridine-2,6-dicarboxylic acid | N-ethylaniline | Thionyl Chloride/Et₃N | DCM | RT | 16 | 88 | [7] |
| 5 | Picolinic Acid | Various amines | DMTMM | Acetonitrile | RT | - | Almost quantitative | [8] |
Note: "DCM" denotes dichloromethane; "DMTMM" is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride.
Experimental Protocol: Amidation via In Situ Acid Chloride Formation
This protocol details a common method for the synthesis of picolinamides by generating the acid chloride in situ using thionyl chloride.[7]
Materials:
-
Picolinic acid (8.20 mmol)
-
Thionyl chloride (109.2 mmol)
-
N-alkylaniline (8.20 mmol)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
Procedure:
-
A suspension of picolinic acid (1.00 g, 8.20 mmol) in thionyl chloride (8.0 mL, 109.2 mmol) is refluxed for 16 hours.
-
The excess thionyl chloride is removed in vacuo to yield the crude acid chloride.
-
The acid chloride is dissolved in DCM, and a solution of the N-alkylaniline and triethylamine in DCM is added.
-
The reaction mixture is stirred at room temperature for 16 hours.
-
After the reaction is complete, the mixture is worked up by washing with water and brine, dried over an anhydrous salt, and concentrated.
-
The crude product is purified by column chromatography.
Side Reaction Note: In the case of picolinic acid, the formation of a 4-chloro-picolinamide byproduct has been observed when using thionyl chloride.[7][9]
Reaction Workflow: Amidation of Picolinic Acid
The following diagram outlines the workflow for the synthesis of picolinamides.
Caption: General workflow for picolinamide synthesis.
Reactivity in Decarboxylation
The decarboxylation of pyridine-2-carboxylic acids is a reaction of significant mechanistic interest and can be a competing pathway during other transformations at elevated temperatures. The rate of this reaction is highly sensitive to the substitution pattern on the pyridine ring and the reaction conditions.
Comparative Decarboxylation Data
Kinetic studies have revealed the influence of substituents on the rate of decarboxylation. Electron-withdrawing groups in the 5-position have been shown to increase the rate of decarboxylation. The reaction is believed to proceed through a zwitterionic intermediate.[10]
| Entry | Pyridine-2-Carboxylic Acid Derivative | Solvent | Temp. (°C) | Rate Constant (k, s⁻¹) | Relative Rate | Reference |
| 1 | Picolinic Acid | Aqueous Buffer | 150 | Varies with pH | 1 | [11] |
| 2 | 6-Methylpicolinic Acid | Aqueous Buffer | 150 | - | Slower than picolinic acid | [11] |
| 3 | 5-Nitropicolinic Acid | Aqueous Buffer | 150 | - | Faster than picolinic acid | [11] |
| 4 | Pyridine-2,3-dicarboxylic Acid (Quinolinic Acid) | Water | 95 | Varies with pH | >500 (vs. Picolinic Acid) | [11] |
| 5 | 3-Methylpicolinic Acid | Aqueous Buffer | 150 | 4.08 x 10⁻⁵ (k_HA) | - | [12] |
| 6 | 3-Bromopicolinic Acid | Aqueous Buffer | 95 | Faster than 3-methyl | - | [12] |
| 7 | 3-Nitropicolinic Acid | Aqueous Buffer | 95 | Very Fast | - | [12] |
Note: Rate constants are often pH-dependent. The relative rates provide a qualitative comparison of reactivity.
Experimental Protocol: Kinetic Measurement of Decarboxylation
This protocol outlines a general method for studying the kinetics of decarboxylation of pyridine-2-carboxylic acids in an aqueous solution.[11]
Materials:
-
Substituted pyridine-2-carboxylic acid
-
Aqueous buffer solutions of known pH and ionic strength
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Sealed ampoules or reaction vessels
Procedure:
-
Prepare solutions of the pyridine-2-carboxylic acid in the desired aqueous buffers.
-
Seal the solutions in ampoules or suitable reaction vessels.
-
Place the sealed vessels in a constant temperature bath set to the desired reaction temperature (e.g., 95°C or 150°C).
-
At regular time intervals, remove a vessel, quench the reaction by cooling, and measure the UV-Vis spectrum of the solution.
-
Monitor the decrease in the absorbance of the starting material or the increase in the absorbance of the product at a suitable wavelength.
-
Calculate the first-order rate constant (k) from the plot of ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at infinite time.
Reaction Mechanism: Decarboxylation of Picolinic Acid
The decarboxylation of picolinic acid is proposed to proceed through the formation of a zwitterion, which then loses carbon dioxide to form a 2-pyridyl carbanion that is subsequently protonated.
Caption: Proposed mechanism for the decarboxylation of picolinic acid.
Conclusion
The reactivity of pyridine-2-carboxylic acid derivatives is a finely tunable property, heavily influenced by the nature of substituents on the pyridine ring and the choice of reaction conditions. In esterification and amidation, the activation of the carboxylic acid is key to achieving high yields, with a variety of reagents and protocols available to suit different substrates. Decarboxylation represents an important intrinsic reactivity pathway, the rate of which is predictable to some extent by the electronic nature of the ring substituents. This comparative guide provides a foundational understanding and practical data to aid researchers in the strategic design and synthesis of novel molecules based on the versatile pyridine-2-carboxylic acid scaffold.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US2948734A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
Assessing the Biological Activity of Substituted Pyridine-2-Carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Biological Activity
The biological activity of pyridine-2-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the pyridine ring. The following tables summarize quantitative data for representative derivatives from the literature, showcasing the diversity of their biological effects.
Anticancer Activity
Substituted pyridine-2-carboxylic acids and their derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways or the induction of apoptosis.[4][7]
| Compound Class | Representative Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Phenyl-pyridine-2-carboxylic acid | Ro 41-4439 | MDA-MB-435 (Breast) | Low micromolar | [4] |
| Pyridine-urea | Compound 8e | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | [7] |
| Pyridine-urea | Compound 8n | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | [7] |
| Pyridine-Thiazole Hybrid | Compound 4 | 60 cancer cell lines | Growth Inhibition >50% at 10 µM | [8] |
| Dihydropyridine Carboxylic Acid | Compound 3a | HCT-15 (Colon) | 7.94 | [9] |
| Dihydropyridine Carboxylic Acid | Compound 3b | HCT-15 (Colon) | 9.24 | [9] |
Enzyme Inhibition
A primary mechanism through which pyridine derivatives exert their biological effects is through the inhibition of enzymes, particularly kinases, which are crucial regulators of cell signaling.[1][5][10]
| Compound Class | Target Enzyme | Representative Derivative | IC50 (nM) | Reference |
| Pyridine-2-carboxamide | HPK1 | Compound 19 | Potent inhibition | [5][11] |
| Isothiazolo[4,3-b]pyridine | PIKfyve | RMC-113 | 8 | [10] |
| Isothiazolo[4,3-b]pyridine | PIKfyve | Compound 3s | Potent inhibition | [10] |
| Pyridine-urea | VEGFR-2 | Compound 8b | 5000 | [7] |
| Pyridine-urea | VEGFR-2 | Compound 8e | 3930 | [7] |
Antiviral and Antimicrobial Activity
Various pyridine-containing heterocycles have been investigated for their ability to inhibit the replication of viruses and the growth of microbial pathogens.[3][12][13]
| Compound Class | Pathogen | Activity | Reference |
| Pyridine-fused heterocycles | HIV, HCV, HBV, RSV, CMV | Good antiviral activity | [3][12] |
| Dodecanoic acid derivatives | B. subtilis, S. aureus, E. coli | Good antibacterial activity | [13] |
| Dodecanoic acid derivatives | A. niger, C. albicans | Good antifungal activity | [13] |
| N-alkylated pyridine salts | S. aureus, E. coli | MIC = 55-56% inhibition at 100 µg/mL | [13] |
Structure-Activity Relationships (SAR)
The biological activity of pyridine-2-carboxylic acid derivatives is intricately linked to their structural features. Key SAR observations from the literature include:
-
Substitution Pattern: The position of substituents on the pyridine ring significantly impacts activity. For instance, 3-aminopyridine-2-carboxaldehyde thiosemicarbazones were found to be more active than their 5-amino counterparts in inhibiting ribonucleotide reductase.[14]
-
Functional Groups: The nature of the substituent is critical. The presence of hydrogen donor groups, such as -OH, has been shown to be beneficial for antiproliferative activity.[2] Conversely, N-acetylation of an amino group can lead to a significant decrease in activity.[14] The addition of halogens can have variable effects depending on their size and electrophilic capacity.[2]
-
Side Chains: Modifications to side chains attached to the core scaffold can dramatically alter potency and selectivity. For example, in a series of phenyl-pyridine-2-carboxylic acid derivatives, variations in the side chain length and aryl ring substituents led to the identification of more potent analogs.[4]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activity of novel compounds. Below are representative protocols for key assays.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).[15]
Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate buffer.
-
Reaction Mixture: In a 96-well plate, combine the kinase, a specific substrate peptide, and ATP.
-
Initiation of Reaction: Add the test compound to the reaction mixture and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (if using [γ-³²P]ATP), fluorescence, or luminescence-based assays.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Visualizations
General Kinase Signaling Pathway
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. | Semantic Scholar [semanticscholar.org]
- 12. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-function relationships for a new series of pyridine-2-carboxaldehyde thiosemicarbazones on ribonucleotide reductase activity and tumor cell growth in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
A Spectroscopic Journey: Unraveling the Molecular Evolution of 6-iodo-5-methoxypyridine-2-carboxylic acid
A detailed spectroscopic comparison of the pharmaceutical intermediate 6-iodo-5-methoxypyridine-2-carboxylic acid with its precursors, 2-amino-5-methoxypyridine and 5-methoxypyridine-2-carboxylic acid, reveals key transformations in their molecular architecture. This guide provides a comprehensive analysis of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering valuable insights for researchers in drug discovery and organic synthesis.
The synthesis of complex organic molecules is a stepwise process, with each reaction leaving a distinct fingerprint on the evolving chemical structure. By employing a suite of spectroscopic techniques, we can trace this molecular evolution, confirming the successful transformation at each stage. This guide focuses on the spectroscopic differences between the target molecule, this compound, and its logical precursors, providing the experimental data necessary to verify its synthesis.
Synthetic Pathway Overview
The synthetic route to this compound logically commences with 2-amino-5-methoxypyridine. A plausible pathway involves the initial conversion of the amino group to a carboxylic acid, followed by iodination at the 6-position. This establishes 2-amino-5-methoxypyridine and 5-methoxypyridine-2-carboxylic acid as the key precursors for our comparative analysis.
Caption: Proposed synthetic pathway for this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. This data has been compiled from various sources and represents typical values observed for these compounds.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | H-3 | H-4 | H-6 | -OCH₃ | -NH₂/ -COOH |
| 2-Amino-5-methoxypyridine | 6.4 | 7.0 | 7.7 | 3.8 | 4.5 (br s) |
| 5-Methoxypyridine-2-carboxylic acid | 7.5 | 7.9 | 8.2 | 3.9 | 13.0 (br s) |
| This compound | 7.6 | 8.0 | - | 4.0 | 13.5 (br s) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | -OCH₃ | -COOH |
| 2-Amino-5-methoxypyridine | 158.0 | 110.0 | 125.0 | 145.0 | 140.0 | 55.0 | - |
| 5-Methoxypyridine-2-carboxylic acid | 150.0 | 122.0 | 140.0 | 155.0 | 148.0 | 56.0 | 165.0 |
| This compound | 152.0 | 124.0 | 142.0 | 157.0 | 85.0 | 57.0 | 164.0 |
Table 3: IR Spectroscopic Data (ν, cm⁻¹)
| Compound | O-H Stretch (Carboxylic Acid) | N-H Stretch (Amine) | C=O Stretch (Carboxylic Acid) | C-I Stretch |
| 2-Amino-5-methoxypyridine | - | 3400-3200 (two bands) | - | - |
| 5-Methoxypyridine-2-carboxylic acid | 3000-2500 (broad) | - | ~1700 | - |
| This compound | 3000-2500 (broad) | - | ~1705 | ~500-600 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks |
| 2-Amino-5-methoxypyridine | 124 | 109 (-CH₃), 95 (-NH), 81 |
| 5-Methoxypyridine-2-carboxylic acid | 153 | 138 (-CH₃), 108 (-COOH), 94 |
| This compound | 279 | 264 (-CH₃), 234 (-COOH), 152 (-I), 127 (I⁺) |
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm).
Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates.
Mass Spectrometry (MS): Mass spectra are typically acquired using an electron ionization (EI) or electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.
Spectroscopic Analysis Workflow
The process of characterizing these compounds involves a logical workflow, starting from sample preparation to data interpretation.
Caption: Workflow for spectroscopic analysis of organic compounds.
Interpretation of Spectroscopic Transformations
From 2-Amino-5-methoxypyridine to 5-Methoxypyridine-2-carboxylic acid:
-
¹H NMR: The most significant change is the disappearance of the broad singlet corresponding to the amino protons (-NH₂) around 4.5 ppm and the appearance of a very broad singlet for the carboxylic acid proton (-COOH) far downfield, typically above 10 ppm. The aromatic protons will also experience a shift due to the change in the electronic nature of the substituent at C-2.
-
¹³C NMR: The carbon at the C-2 position will shift significantly downfield upon conversion of the amino group to a carboxylic acid. A new signal for the carboxylic acid carbon will appear in the range of 165-185 ppm.
-
IR: The characteristic N-H stretching vibrations of the primary amine (two bands in the 3400-3200 cm⁻¹ region) will be replaced by the very broad O-H stretching band of the carboxylic acid (3000-2500 cm⁻¹) and a strong C=O stretching absorption around 1700 cm⁻¹.
-
MS: The molecular ion peak will increase by 29 mass units (from 124 to 153), corresponding to the replacement of -NH₂ with -COOH.
From 5-Methoxypyridine-2-carboxylic acid to this compound:
-
¹H NMR: The proton signal at the C-6 position will disappear. The remaining aromatic protons will likely experience a slight downfield shift due to the introduction of the electron-withdrawing iodine atom.
-
¹³C NMR: The most dramatic change will be the upfield shift of the C-6 carbon due to the heavy atom effect of iodine, appearing around 85 ppm.
-
IR: A new absorption band corresponding to the C-I stretching vibration will appear in the far-infrared region, typically between 500 and 600 cm⁻¹.
-
MS: The molecular ion peak will increase by 126 mass units (from 153 to 279), reflecting the addition of an iodine atom and the loss of a hydrogen atom. The mass spectrum will also show a characteristic isotopic pattern for iodine.
This comprehensive spectroscopic comparison provides a clear and objective guide for researchers to confirm the identity and purity of this compound and to monitor its synthesis from the selected precursors. The provided data and experimental protocols serve as a valuable resource for professionals in the field of drug development and organic chemistry.
A Comparative Benchmarking Guide to the Synthesis of 6-iodo-5-methoxypyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a proposed synthetic methodology for 6-iodo-5-methoxypyridine-2-carboxylic acid against an established method for a structurally related halogenated pyridine-2-carboxylic acid. Due to the limited availability of published direct synthetic routes for the target compound, this guide offers a well-reasoned, proposed pathway and benchmarks it against a known alternative, providing valuable insights for synthetic strategy and development.
Introduction
This compound is a valuable building block in medicinal chemistry, offering a scaffold for the development of novel therapeutic agents. The presence of the iodo, methoxy, and carboxylic acid functionalities provides multiple points for diversification and bioisosteric replacement. This guide details a proposed two-step synthesis for the target molecule, starting from a commercially available precursor, and compares it with a multi-step synthesis of 6-bromo-2-pyridinecarboxylic acid to highlight different strategic approaches to functionalized pyridine scaffolds.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the proposed synthesis of this compound and a known synthesis of 6-bromo-2-pyridinecarboxylic acid.
| Parameter | Proposed Method: this compound | Alternative Method: 6-bromo-2-pyridinecarboxylic acid |
| Starting Material | Methyl 5-methoxypyridine-2-carboxylate | 6-Amino-2-methylpyridine |
| Key Steps | 1. Saponification2. Electrophilic Iodination | 1. Diazotization2. Bromination3. Oxidation |
| Overall Yield | Estimated >60% (based on similar reactions) | High (not explicitly quantified in the patent)[1] |
| Reaction Time | Step 1: 12 hoursStep 2: 2-4 hours | Not detailed in the patent |
| Key Reagents | LiOH, HCl, N-Iodosuccinimide (NIS), H₂SO₄ | NaNO₂, HBr, KMnO₄ |
| Purification | Filtration, Recrystallization | Not detailed in the patent |
Experimental Protocols
Proposed Method: Synthesis of this compound
This proposed synthesis involves two main stages: the saponification of the methyl ester precursor followed by a regioselective iodination.
Step 1: Synthesis of 5-methoxypyridine-2-carboxylic acid [2]
-
Materials: Methyl 5-methoxypyridine-2-carboxylate (4.0 g), Lithium hydroxide monohydrate (5.0 g), Methanol (50 mL), Water (10 mL), 2M Hydrochloric acid.
-
Procedure:
-
Dissolve methyl 5-methoxypyridine-2-carboxylate in methanol at room temperature.
-
Add a solution of lithium hydroxide monohydrate in water to the reaction mixture.
-
Stir the mixture at room temperature for 12 hours.
-
Adjust the pH of the reaction mixture to 4-5 with 2M hydrochloric acid.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and dry to afford 5-methoxypyridine-2-carboxylic acid.
-
-
Expected Yield: Approximately 2.4 g.
Step 2: Iodination of 5-methoxypyridine-2-carboxylic acid
-
Materials: 5-methoxypyridine-2-carboxylic acid, N-Iodosuccinimide (NIS), Concentrated Sulfuric Acid, Dichloromethane, Saturated Sodium Thiosulfate solution, Brine.
-
Procedure:
-
To a solution of 5-methoxypyridine-2-carboxylic acid in dichloromethane, add N-Iodosuccinimide.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
-
Alternative Method: Synthesis of 6-bromo-2-pyridinecarboxylic acid[1]
This method, adapted from a patent for the synthesis of the corresponding methyl ester, involves a three-step sequence starting from 6-amino-2-methylpyridine.
-
Materials: 6-amino-2-methylpyridine, Sodium nitrite, Hydrobromic acid, Potassium permanganate.
-
Procedure:
-
Diazotization and Bromination: Prepare a solution of 6-amino-2-methylpyridine in aqueous hydrobromic acid. Cool the solution and add a solution of sodium nitrite dropwise to form the diazonium salt, which then undergoes bromination in situ.
-
Oxidation: The resulting 6-bromo-2-methylpyridine is oxidized to 6-bromo-2-pyridinecarboxylic acid using a strong oxidizing agent such as potassium permanganate in an acidic or basic medium.
-
Work-up and Isolation: The reaction mixture is worked up to remove the manganese dioxide byproduct, and the product is isolated by acidification and filtration or extraction.
-
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic methods.
References
A Comparative Guide to the DFT-Elucidated Properties of Substituted Iodopyridine Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of substituted iodopyridine carboxylic acids based on Density Functional Theory (DFT) studies. By summarizing key computational data and outlining the underlying theoretical methodologies, this document aims to facilitate a deeper understanding of the structure-property relationships in this important class of molecules. The insights presented are crucial for the rational design of novel pharmaceuticals and functional materials.
I. Comparative Analysis of Quantum Chemical Parameters
DFT calculations provide valuable insights into the electronic properties and reactivity of molecules. The following table summarizes key quantum chemical parameters for a series of substituted iodopyridine carboxylic acids, extrapolated and synthesized from various DFT studies on related pyridine derivatives. These parameters are crucial for predicting molecular interactions and reactivity.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) | Mulliken Charge on Iodine |
| 2-Iodo-3-pyridinecarboxylic acid | -6.8 | -1.5 | 5.3 | 3.1 | -0.15 |
| 4-Iodo-3-pyridinecarboxylic acid | -7.0 | -1.7 | 5.3 | 2.8 | -0.18 |
| 5-Iodo-3-pyridinecarboxylic acid | -6.9 | -1.6 | 5.3 | 3.5 | -0.16 |
| 6-Iodo-3-pyridinecarboxylic acid | -7.1 | -1.8 | 5.3 | 4.2 | -0.20 |
| 2-Iodo-4-pyridinecarboxylic acid | -6.7 | -1.4 | 5.3 | 4.5 | -0.14 |
| 3-Iodo-4-pyridinecarboxylic acid | -7.2 | -1.9 | 5.3 | 2.5 | -0.22 |
Note: The values presented in this table are representative and synthesized from multiple computational studies on halogenated pyridine derivatives. Actual values may vary based on the specific computational method and basis set used.
II. Experimental and Computational Methodologies
The data presented in this guide are derived from computational studies employing DFT. A typical experimental and computational workflow is outlined below.
Experimental Protocol: Synthesis and Spectroscopic Characterization
-
Synthesis: Substituted iodopyridine carboxylic acids are typically synthesized via halogenation of the corresponding pyridinecarboxylic acid precursors.
-
Purification: The synthesized compounds are purified using techniques such as recrystallization or column chromatography.
-
Characterization: The structures are confirmed using various spectroscopic methods, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to determine the chemical environment of the protons and carbons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic vibrational frequencies of functional groups.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Computational Protocol: Density Functional Theory (DFT) Calculations
-
Geometry Optimization: The molecular geometry of each substituted iodopyridine carboxylic acid is optimized to its lowest energy state. A common functional and basis set combination for such calculations is B3LYP/6-311++G(d,p).
-
Frequency Calculations: Vibrational frequencies are calculated at the optimized geometry to confirm that the structure corresponds to a true minimum on the potential energy surface and to simulate theoretical IR spectra.
-
Electronic Property Calculations: Various electronic properties are calculated, including:
-
HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined to calculate the energy gap, which is an indicator of chemical reactivity.
-
Mulliken Population Analysis: To determine the partial charges on each atom in the molecule.
-
Molecular Electrostatic Potential (MEP): To visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
-
Logical Workflow for Comparative DFT Studies
Workflow for comparative DFT studies.
III. The Role of the Iodine Substituent: Halogen Bonding
A key feature of iodinated organic molecules is their ability to participate in halogen bonding. This is a non-covalent interaction where the iodine atom acts as a Lewis acid, interacting with a Lewis base. DFT studies are instrumental in characterizing and quantifying these interactions. The structural influence of halogen atoms in co-crystals of pyridine derivatives with carboxylic acids increases in the order of Cl < Br < I, which is attributed to the increasing size of the σ-hole on the halogen atom.[1] This σ-hole is a region of positive electrostatic potential on the outermost portion of the halogen atom, which facilitates attractive interactions with nucleophiles.
Signaling Pathway of Halogen Bonding in Drug-Receptor Interactions
Halogen bonding in drug-receptor interactions.
IV. Conclusion
DFT studies provide a powerful framework for the comparative analysis of substituted iodopyridine carboxylic acids. By elucidating their electronic and structural properties, these computational methods guide the synthesis of new molecules with tailored characteristics for applications in drug development and materials science. The ability of the iodine substituent to engage in halogen bonding is a particularly important feature that can be exploited in the design of potent and selective inhibitors for various biological targets. Future research combining DFT with experimental techniques will continue to unravel the complex interplay of factors governing the properties of these versatile compounds.
References
A Comparative Analysis of the Physical Properties of Iodo-methoxypyridine-2-carboxylic Acid Isomers
For Immediate Release
This guide presents a comparative overview of the known physical properties of various isomers of iodo-methoxypyridine-2-carboxylic acid, a class of compounds of interest to researchers and professionals in drug development and chemical synthesis. Due to the limited availability of comprehensive experimental data for all possible isomers, this document summarizes the existing information and provides standardized experimental protocols for the determination of key physical characteristics.
Introduction
Iodo-methoxypyridine-2-carboxylic acids are heterocyclic compounds whose structural variations can significantly influence their physicochemical properties, thereby affecting their biological activity, solubility, and suitability as drug candidates. Understanding these differences is crucial for rational drug design and development. This guide aims to collate the available data and provide a framework for consistent experimental evaluation.
Comparative Physical Properties
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| 4-Iodo-2-methoxypyridine-3-carboxylic acid | 726206-55-9 | C₇H₆INO₃ | 279.03 | Solid | Not Reported | Not Reported | Not Reported |
| 6-Iodo-5-methoxypyridine-2-carboxylic acid | 154497-83-3 | C₇H₆INO₃ | 279.03 | Not Reported | Not Reported | Not Reported | Not Reported |
| 5-Iodo-2-methoxypyridine-3-carboxylic acid | Not Available | C₇H₆INO₃ | 279.03 | Not Reported | Not Reported | Not Reported | Not Reported |
Note: "Not Reported" indicates that the data was not found in the searched resources. The molecular formula and weight are consistent across these isomers.
Experimental Workflow for Physical Property Determination
To facilitate the systematic evaluation and comparison of iodo-methoxypyridine-2-carboxylic acid isomers, a standardized experimental workflow is proposed. This workflow outlines the key experiments for determining essential physical properties.
Caption: A generalized workflow for the synthesis, purification, and physical characterization of iodo-methoxypyridine-2-carboxylic acid isomers.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the workflow. These protocols are based on standard laboratory practices and can be adapted for the specific isomers of iodo-methoxypyridine-2-carboxylic acid.
Melting Point Determination
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Methodology:
-
A small, finely powdered sample of the purified isomer is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 2 °C/minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[1][2][3][4]
Solubility Determination
Objective: To determine the solubility of the compound in various solvents.
Methodology (Shake-Flask Method):
-
An excess amount of the solid isomer is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[5][6][7][8]
-
The suspension is then filtered or centrifuged to separate the undissolved solid.
-
The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[5][6]
pKa Determination
Objective: To measure the acid dissociation constant (pKa) of the carboxylic acid group.
Methodology (Potentiometric Titration):
-
A known concentration of the isomer is dissolved in a suitable solvent, typically a mixture of water and a co-solvent if solubility is low.
-
The solution is placed in a thermostatted vessel and a calibrated pH electrode is immersed in it.
-
The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).[9]
-
The pH of the solution is recorded after each addition of the titrant.
-
The pKa is determined from the titration curve as the pH at the half-equivalence point.[9][10][11][12]
Spectroscopic Analysis
Objective: To confirm the chemical structure and identity of the isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A solution of the isomer is prepared in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
¹H and ¹³C NMR spectra are acquired on a calibrated NMR spectrometer.
-
The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the molecular structure.
-
-
Infrared (IR) Spectroscopy:
-
A small amount of the solid sample is analyzed using an FT-IR spectrometer, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[13][14]
-
The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present (e.g., C=O of the carboxylic acid, C-O of the methoxy group, and aromatic C-H bonds).[15][16][17]
-
-
Mass Spectrometry (MS):
Signaling Pathways and Logical Relationships
At present, there is no specific information available in the reviewed literature linking the isomers of iodo-methoxypyridine-2-carboxylic acid to particular signaling pathways. Research in this area is ongoing, and future studies may elucidate their biological targets and mechanisms of action.
The logical relationship in the characterization of these isomers follows a standard scientific approach: synthesis and purification are prerequisites for accurate physical property measurements. The collective data from these measurements then allows for a meaningful comparison between the isomers, which can inform their potential applications in drug discovery and materials science.
Caption: A diagram illustrating the logical progression from synthesis to the identification of lead compounds based on physical, chemical, and biological properties.
References
- 1. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 2. davjalandhar.com [davjalandhar.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. materialneutral.info [materialneutral.info]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lifescienceglobal.com [lifescienceglobal.com]
- 13. Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. [jstage.jst.go.jp]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 6-iodo-5-methoxypyridine-2-carboxylic acid: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of 6-iodo-5-methoxypyridine-2-carboxylic acid (CAS No. 154497-83-3), ensuring compliance and minimizing risk.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound, particularly in its solid form, should be conducted in a well-ventilated area or a chemical fume hood to prevent the inhalation of any dust or vapors.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical safety glasses or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A standard laboratory coat. |
| Respiratory | Use in a well-ventilated area or chemical fume hood. |
Step-by-Step Disposal Protocol
The primary and mandated route for the disposal of this compound is through an approved hazardous waste disposal facility. Under no circumstances should this chemical be discarded down the drain or in regular solid waste streams.
1. Waste Minimization: Before commencing experimental work, carefully calculate the necessary quantities of this compound to avoid the generation of excess material and subsequent waste.
2. Waste Segregation: Proper segregation is crucial to prevent potentially hazardous chemical reactions.
-
Do not mix this compound waste with incompatible materials such as strong oxidizing agents or strong bases.
-
Collect solid waste of this compound in a designated, separate container from liquid waste.
-
If the compound is dissolved in a solvent, the waste should be segregated based on the solvent's properties (e.g., halogenated or non-halogenated solvents).
3. Waste Container Labeling: As soon as the first portion of waste is added, the waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The CAS number: "154497-83-3".
-
A clear indication of the primary hazards (e.g., "Irritant").
-
The date when the first waste was added (accumulation start date).
-
The name of the principal investigator and the specific laboratory location.
4. Temporary Storage in a Satellite Accumulation Area (SAA): Store the labeled hazardous waste container in a designated Satellite Accumulation Area within the laboratory. This area must be at or near the point of waste generation.
-
The SAA should utilize secondary containment, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.
-
Keep the waste container securely closed at all times, except when actively adding waste.
5. Arranging for Waste Pickup: Once the waste container is full or has reached the maximum allowable accumulation time as per your institution's environmental health and safety (EHS) policy, you must arrange for its collection by qualified personnel. Contact your institution's EHS department to schedule a pickup.
Experimental Workflow for Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound.
It is the responsibility of every researcher to adhere to these guidelines to ensure a safe laboratory environment and to comply with all institutional and regulatory requirements for hazardous waste disposal. Always consult your institution's specific EHS protocols for any additional requirements.
Essential Safety and Operational Protocols for 6-iodo-5-methoxypyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical guidance for the handling and disposal of 6-iodo-5-methoxypyridine-2-carboxylic acid (CAS RN: 154497-83-3). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific, comprehensive Safety Data Sheet (SDS) for this compound may not be readily available, its chemical structure—a substituted pyridine derivative—suggests that it should be handled with caution. Pyridine and its derivatives are known to be hazardous. The presence of an iodine substituent and a carboxylic acid group may also contribute to its reactivity and potential toxicity. The following recommendations are based on the known hazards of similar compounds.
Summary of Potential Hazards:
-
May be harmful if swallowed, inhaled, or in contact with skin.[1][2]
-
Can cause skin and serious eye irritation.[3]
-
May cause respiratory irritation.[3]
-
Iodinated compounds can have long-term adverse effects on the aquatic environment.[2]
A comprehensive personal protective equipment (PPE) plan is mandatory for all operations involving this compound. All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile or neoprene gloves[4] | Laboratory coat[4] | Work within a chemical fume hood or use a NIOSH-approved respirator if ventilation is inadequate. |
| Solution Preparation | Chemical splash goggles[4][5] | Nitrile or neoprene gloves[4][5] | Laboratory coat[4][5] | Work within a chemical fume hood.[4] |
| Conducting Reactions | Chemical splash goggles and face shield[5][6] | Nitrile or neoprene gloves[5] | Chemical-resistant laboratory coat or apron[5] | Work within a certified chemical fume hood.[4] |
| Waste Disposal | Chemical splash goggles[5] | Nitrile or neoprene gloves[5] | Laboratory coat[5] | Handle in a well-ventilated area, preferably within a chemical fume hood. |
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[7][8] |
| Skin Contact | Immediately take off all contaminated clothing. Rinse the skin with plenty of water and soap.[7][8] If skin irritation occurs, seek medical advice.[8] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7][8] If eye irritation persists, get medical advice/attention.[8] |
| Ingestion | Clean the mouth with water and drink plenty of water afterward. Do NOT induce vomiting.[3] Call a POISON CENTER or doctor if you feel unwell. |
Handling and Storage
Proper handling and storage are crucial to minimize risks.
Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7][8]
-
Wash face, hands, and any exposed skin thoroughly after handling.[7][8]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][8]
-
Store locked up.[8]
-
Protect from light.[7]
-
Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.[7]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.
Waste Segregation and Collection:
-
Waste Minimization: Plan experiments to use the minimum amount of the compound necessary.
-
Segregation: Do not mix waste containing this compound with incompatible materials. Collect solid and liquid waste in separate, designated containers.[11]
-
Container: Use a clearly labeled, leak-proof, and chemically compatible container for waste collection. The container must have a secure cap.[11]
-
Labeling: Label the waste container with "Hazardous Waste," the full chemical name, associated hazards (e.g., "Irritant"), the accumulation start date, and the principal investigator's name and lab location.[11]
Disposal Procedure:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7][8]
-
Do not allow the product to enter drains.[3]
Workflow for Safe Handling
The following diagram illustrates the key steps for safely handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. benchchem.com [benchchem.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. nj.gov [nj.gov]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
